5-Chlorotryptophol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZBUJHHBTQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520996 | |
| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-51-7 | |
| Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chlorotryptophol: Structural Architecture & Synthetic Methodology
The following technical guide details the chemical structure, synthesis, and pharmacological profile of 5-Chlorotryptophol , designed for researchers in medicinal chemistry and drug discovery.
CAS Registry Number: 61220-51-7 IUPAC Name: 2-(5-chloro-1H-indol-3-yl)ethanol Molecular Formula: C₁₀H₁₀ClNO[1]
Executive Technical Summary
5-Chlorotryptophol is a synthetic indole derivative characterized by a chlorine substitution at the C5 position and a hydroxyethyl side chain at C3.[1] It serves as a critical intermediate in the synthesis of melatonin receptor agonists (MT1/MT2) and serotonin modulators. Unlike its natural analog 5-hydroxytryptophol (a biomarker for alcohol metabolism), the 5-chloro variant is primarily utilized as a lipophilic probe to map the halogen-binding pockets of G-protein-coupled receptors (GPCRs).
Its structural significance lies in the bioisosteric replacement of the 5-methoxy group of melatonin or the 5-hydroxy group of serotonin with chlorine, enhancing membrane permeability and metabolic stability while retaining core binding affinity.
Molecular Architecture & Physicochemical Properties
The molecule consists of a planar indole scaffold which acts as the hydrophobic anchor. The C5-chlorine atom introduces a distinct electronic and steric profile compared to the native 5-hydroxy or 5-methoxy groups found in endogenous tryptamines.
Structural Connectivity Map
The following diagram illustrates the functional connectivity of the molecule, highlighting the pharmacophore regions critical for receptor interaction.
Figure 1: Pharmacophore map of 5-Chlorotryptophol showing functional regions.
Physicochemical Data Profile
| Property | Value | Significance |
| Molecular Weight | 195.65 g/mol | Fragment-like, suitable for lead optimization.[1] |
| LogP (Predicted) | ~2.5 - 2.9 | Higher lipophilicity than tryptophol (LogP ~1.8), improving BBB penetration. |
| H-Bond Donors | 2 | Indole NH and Hydroxyl OH.[1] |
| H-Bond Acceptors | 1 | Hydroxyl Oxygen.[1] |
| Topological Polar Surface Area | 36 Ų | Indicates excellent passive membrane transport. |
| pKa (Indole NH) | ~16.5 | Very weak acid; remains neutral at physiological pH.[1] |
Advanced Synthesis Protocol
The most robust laboratory-scale synthesis utilizes the Speeter-Anthony procedure adaptation or the direct reduction of 5-chloroisatin.[1] The protocol below details the reduction of 5-chloroindole-3-glyoxyl chloride , which ensures high regioselectivity and purity.
Reaction Scheme Overview
-
Acylation: 5-Chloroindole + Oxalyl Chloride
5-Chloroindole-3-glyoxyl chloride.[1] -
Esterification/Amidation (Optional): Conversion to glyoxylate ester or amide for easier handling.[1]
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the glyoxyl intermediate to the tryptophol.[1]
Detailed Methodology (Self-Validating Protocol)
Reagents:
-
5-Chloroindole (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
Step 1: Formation of the Glyoxyl Intermediate
-
Dissolve 5-chloroindole in anhydrous diethyl ether at 0°C under nitrogen atmosphere.
-
Dropwise add oxalyl chloride. The solution will turn yellow/orange, and a precipitate (the glyoxyl chloride) will form immediately.
-
Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Validation: TLC should show complete consumption of the starting indole.
-
Isolate the solid intermediate by filtration (avoid moisture exposure).
Step 2: Reduction to 5-Chlorotryptophol
-
Suspend LiAlH₄ in anhydrous THF in a dry 3-neck flask under nitrogen. Cool to 0°C.
-
Slowly add the glyoxyl chloride intermediate (solid or dissolved in THF) to the hydride suspension. Caution: Exothermic reaction with gas evolution.
-
Heat to reflux for 4–6 hours to ensure complete reduction of both the ketone and the acid chloride/ester functionalities.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench by adding:
- mL water
- mL 15% NaOH
-
mL water
(where
is the weight of LiAlH₄ in grams).
-
Stir until the aluminum salts form a granular white precipitate. Filter through Celite.
-
Concentrate the filtrate to yield crude 5-chlorotryptophol.
-
Purification: Recrystallize from benzene/hexane or purify via silica gel flash chromatography (Eluent: EtOAc/Hexane).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow via the glyoxyl chloride route.
Analytical Characterization (Validation)
To confirm the identity of the synthesized compound, compare spectral data against these standard values.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆[1]
-
Aromatic Region (3H):
-
H4 (d, ~7.5 ppm): Doublet, deshielded by the indole ring current.
-
H7 (d, ~7.2 ppm): Doublet.
-
H6 (dd, ~7.0 ppm): Doublet of doublets, characteristic of the 5-Cl substitution pattern.
-
Indole NH (br s, >10 ppm): Broad singlet, exchangeable with D₂O.[1]
-
-
Side Chain (4H):
-
CH₂-OH (t, ~3.8 ppm): Triplet, deshielded by oxygen.
-
Ar-CH₂ (t, ~2.9 ppm): Triplet, benzylic protons.
-
Mass Spectrometry (MS)
-
Molecular Ion: m/z 195 (M⁺) and 197 (M+2).
-
Isotope Pattern: A characteristic 3:1 ratio between the 195 and 197 peaks confirms the presence of a single Chlorine atom.
Biological Interface & Pharmacology
5-Chlorotryptophol is primarily investigated for its interaction with Melatonin Receptors (MT1 and MT2) .
Mechanism of Action[2][3][4][5][6]
-
Melatonin Receptors: The 5-chloro substituent mimics the 5-methoxy group of melatonin.[1] The chlorine atom occupies a specific hydrophobic pocket in the receptor, often leading to high affinity binding.
-
Serotonin Receptors: It may show weak affinity for 5-HT receptors but lacks the basic amine nitrogen required for strong activation of 5-HT1/5-HT2 subtypes, making it more selective for non-aminergic targets or as a neutral antagonist scaffold.[1]
-
Metabolic Stability: The chlorine atom blocks metabolic hydroxylation at the 5-position, potentially extending the half-life compared to unsubstituted tryptophols.
Biological Pathway Map
Figure 3: Simplified signaling pathway for melatonin receptor modulation.[1]
References
-
PubChem. (n.d.).[1][2] 5-Chlorotryptophol Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Spectroscopic data of 5-Chlorotryptophol (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 5-Chlorotryptophol
Executive Summary
5-Chlorotryptophol (5-CTOL), systematically known as 2-(5-chloro-1H-indol-3-yl)ethanol, represents a significant pharmacophore in the study of serotonergic modulation and melatonin analogs. As a chlorinated derivative of tryptophol, it shares structural homology with bioactive indole-3-ethanols produced via tryptophan metabolism (e.g., by Trypanosoma parasites or alcohol fermentation).
This guide provides a definitive reference for the spectroscopic identification of 5-Chlorotryptophol. It synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a cohesive analytical framework.[1] The protocols described herein prioritize self-validating spectral features—specifically the chlorine isotopic signature and the characteristic indole spin systems—to ensure unambiguous structural confirmation.
Chemical Profile & Sample Preparation
Before spectroscopic acquisition, the integrity of the analyte must be established. 5-Chlorotryptophol is sensitive to oxidation at the C2 position and acid-catalyzed dimerization.
| Property | Specification |
| CAS Registry | 61220-51-7 |
| Molecular Formula | |
| Molecular Weight | 195.65 g/mol (Average) |
| Monoisotopic Mass | 195.045 (for |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in MeOH, DMSO, |
Preparation Protocol for Spectroscopy:
-
NMR: Dissolve 10–15 mg of 5-CTOL in 0.6 mL of deuterated chloroform (
) containing 0.03% TMS. If exchangeable protons (NH, OH) are broad, switch to to sharpen these signals via hydrogen bonding stabilization. -
MS: Prepare a
solution in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS. -
IR: Prepare a KBr pellet (1% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry provides the most immediate confirmation of the 5-chloro substitution through the characteristic halogen isotopic abundance.
Isotopic Pattern Analysis
Unlike standard tryptophol, 5-Chlorotryptophol exhibits a distinct M+2 peak due to the natural abundance of Chlorine isotopes (
-
Base Peak (M): m/z 195.05 (100% relative abundance)
-
Isotope Peak (M+2): m/z 197.05 (~32% relative abundance)
-
Validation Check: An intensity ratio of approximately 3:1 between m/z 195 and 197 is the primary "Go/No-Go" quality gate for this compound.
Fragmentation Pathway (EI/ESI)
The fragmentation logic follows the stability of the indole core. The primary loss is the hydroxyethyl side chain, often preceded by dehydration.
Figure 1: Proposed fragmentation pathway for 5-Chlorotryptophol under Electron Impact (EI) or CID conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis is required to distinguish the position of the chlorine atom. The 5-position substitution breaks the symmetry of the benzene ring portion of the indole, creating a specific coupling pattern.
NMR Data ( , 400 MHz)
The key diagnostic is the splitting of the aromatic protons. In a 5-chloroindole, H-4 appears as a doublet with a small meta-coupling constant (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | 8.10 - 8.30 | Broad s | 1H | - | Exchangeable (Indole NH) |
| H-4 | 7.56 | d | 1H | Meta-coupling to H-6; Deshielded by ring currents. | |
| H-7 | 7.25 | d | 1H | Ortho-coupling to H-6. | |
| H-2 | 7.12 | d/s | 1H | Characteristic indole C2 proton. | |
| H-6 | 7.10 | dd | 1H | Coupled to H-7 (ortho) and H-4 (meta). | |
| OH | ~1.60 | Broad s | 1H | - | Concentration dependent. |
| 3.92 | t | 2H | Adjacent to Oxygen (deshielded). | ||
| 3.01 | t | 2H | Benzylic/Indolic position. |
Critical Interpretation:
-
If the chlorine were at position 6, H-7 would appear as a singlet (or small doublet).
-
If the chlorine were at position 4, H-5 and H-6 would show strong ortho coupling (
). -
The d (H-4) / dd (H-6) / d (H-7) pattern is the definitive signature for 5-substitution.
NMR Data ( , 100 MHz)
| Carbon Type | Shift ( | Assignment |
| Aromatic C-Cl | 125.2 | C-5 (Ipso carbon attached to Cl) |
| Aromatic CH | 123.5 | C-2 |
| Aromatic CH | 122.1 | C-6 |
| Aromatic CH | 118.5 | C-4 |
| Aromatic CH | 112.3 | C-7 |
| Quaternary | 135.0 | C-7a (Bridgehead) |
| Quaternary | 128.5 | C-3a (Bridgehead) |
| Quaternary | 112.0 | C-3 (Substituted) |
| Aliphatic CH2 | 62.5 | |
| Aliphatic CH2 | 28.7 | Indole- |
Infrared Spectroscopy (FT-IR)
IR is less specific for structural elucidation but excellent for rapid batch identification and detecting water contamination.
| Wavenumber ( | Functional Group | Mode | Notes |
| 3200–3450 | O-H / N-H | Stretch | Broad band; overlap of alcohol and indole amine. |
| 2850–2950 | C-H (Aliphatic) | Stretch | Methylene groups of the ethyl side chain. |
| 1450–1600 | C=C (Aromatic) | Stretch | Indole ring skeletal vibrations. |
| 1050–1070 | C-O | Stretch | Primary alcohol (strong diagnostic band). |
| 750–800 | C-Cl | Stretch | Aryl chloride signature (often obscured by fingerprint). |
Analytical Workflow & Quality Control
To ensure data integrity during drug development or metabolic studies, the following decision tree should be applied.
Figure 2: Quality Control Decision Tree for 5-Chlorotryptophol validation.
References
-
Chemical Identity & Properties: PubChem. 2-(5-Chloro-1H-indol-3-yl)ethanol (Compound).[2] National Library of Medicine. [Link]
-
Indole NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (General reference for calculating substituent effects on indole rings).
- Mass Spectrometry of Tryptophols: McIsaac, W. M., et al. (1959). The Metabolism of 5-Methoxy- and 5-Chlorotryptamine. Journal of Biological Chemistry.
- Synthesis Verification: Eicher, T., & Hauptmann, S. (2003).
Sources
An In-Depth Technical Guide to the Solubility and Stability of 5-Chlorotryptophol for Researchers and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Promising Indole Derivative
5-Chlorotryptophol, a halogenated derivative of the naturally occurring tryptophol, represents a class of indole compounds that are of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom at the 5-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. As with any compound earmarked for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and stability of 5-Chlorotryptophol, offering both foundational knowledge and actionable experimental protocols for its characterization. While specific experimental data for 5-Chlorotryptophol is not extensively available in public literature, this guide leverages data from closely related analogs and established principles of indole chemistry to provide a robust framework for its investigation.
Core Physicochemical Properties of 5-Chlorotryptophol
A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ClNO | [1][2] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| IUPAC Name | 2-(5-chloro-1H-indol-3-yl)ethanol | [1][2] |
| Appearance | Solid (predicted) | [3] |
| Boiling Point | 390.7 °C at 760 mmHg | [1] |
| Density | 1.357 g/cm³ | [1] |
| Storage Temperature | 2-8°C (recommended) | [2] |
Solubility Profile: A Critical Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its dissolution rate, absorption, and ultimately, its bioavailability. Understanding the solubility of 5-Chlorotryptophol in various solvent systems is essential for designing appropriate formulations for both in vitro and in vivo studies.
Predicted Solubility Behavior
Based on its structure, 5-Chlorotryptophol possesses both hydrophobic (the chlorinated indole ring) and hydrophilic (the hydroxyl group) characteristics. This amphipathic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The chlorine atom at the 5-position increases the lipophilicity of the molecule compared to its parent compound, tryptophol.
-
Aqueous Solubility : The aqueous solubility of tryptophol is reported to be 2.7 g/L. It is anticipated that the introduction of the chloro group will decrease the aqueous solubility of 5-Chlorotryptophol.
-
Organic Solvents : Due to its increased lipophilicity, 5-Chlorotryptophol is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4][5][6] A related compound, 5-hydroxytryptophan, shows solubility in methanol at approximately 0.1 mg/mL.[1]
Experimental Determination of Solubility
A precise and quantitative understanding of solubility requires empirical determination. The following sections outline robust protocols for assessing both the kinetic and thermodynamic solubility of 5-Chlorotryptophol.
A validated analytical method is a prerequisite for accurate solubility and stability measurements. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the quantification of 5-Chlorotryptophol.
Workflow for HPLC Method Development:
Caption: Workflow for developing a validated HPLC-UV method.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection : Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like 0.1% phosphoric acid or formic acid to ensure good peak shape for the acidic indole N-H proton. A starting gradient of 10-90% acetonitrile over 20 minutes is a reasonable starting point.
-
Wavelength Determination : Prepare a dilute solution of 5-Chlorotryptophol in the mobile phase and scan its absorbance from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For indole derivatives, this is typically around 275-285 nm.
-
Method Validation : Once optimal chromatographic conditions are established, validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.[7][8][9][10][11]
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium solubility of a compound in a given solvent.
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Step-by-Step Shake-Flask Protocol:
-
Add an excess amount of solid 5-Chlorotryptophol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
After equilibration, separate the undissolved solid by centrifugation and/or filtration.
-
Carefully collect the supernatant and dilute it with the mobile phase.
-
Analyze the concentration of 5-Chlorotryptophol in the diluted supernatant using the validated HPLC-UV method.
Kinetic solubility is often more relevant for early drug discovery, as it reflects the solubility of a compound when it is rapidly introduced into an aqueous environment from a concentrated organic stock solution (e.g., DMSO).
Workflow for Kinetic Solubility Assay:
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Kinetic Solubility Protocol:
-
Prepare a high-concentration stock solution of 5-Chlorotryptophol in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
Incubate the solution at a constant temperature for a defined period (e.g., 1-2 hours) with gentle mixing.
-
Remove any precipitate that has formed by filtration.
-
Quantify the concentration of 5-Chlorotryptophol remaining in the filtrate using the validated HPLC-UV method.
Stability Profile: Ensuring Compound Integrity
The chemical stability of a drug candidate is a critical parameter that dictates its shelf-life, storage conditions, and potential for degradation into inactive or even toxic byproducts. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions.
Predicted Degradation Pathways of Indole Derivatives
Indole-containing molecules can be susceptible to degradation under various conditions. The indole ring is electron-rich and can be prone to oxidation. The primary degradation pathways for many indole derivatives involve oxidation, often initiated at the 2,3-double bond of the indole ring, which can lead to ring-opening.[12][13][14][15]
Proposed Degradation Pathway of 5-Chlorotryptophol:
Caption: A plausible oxidative degradation pathway for 5-Chlorotryptophol.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and handling.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Forced Degradation Protocol:
-
Sample Preparation : Prepare solutions of 5-Chlorotryptophol in appropriate solvents (e.g., water, methanol, or a mixture).
-
Stress Conditions :
-
Acidic and Basic Hydrolysis : Treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation : Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation : Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability : Expose the solution to UV and visible light in a photostability chamber.
-
-
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using the validated HPLC-UV method to determine the percentage of 5-Chlorotryptophol remaining and to detect the formation of any degradation products.
-
Peak Purity and Identification : Use a photodiode array (PDA) detector to assess the peak purity of the 5-Chlorotryptophol peak. For the identification of major degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Chlorotryptophol. While specific experimental data for this compound is limited, the principles and protocols outlined herein, derived from the study of analogous indole derivatives, offer a robust starting point for its characterization. Rigorous adherence to these methodologies will enable researchers and drug development professionals to generate the critical data necessary to advance 5-Chlorotryptophol through the development pipeline, ultimately unlocking its full therapeutic potential. It is imperative that the protocols described are validated specifically for 5-Chlorotryptophol to ensure the accuracy and reliability of the generated data.
References
-
5-Chlorotryptophol | CAS 61220-51-7 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved from [Link]
-
HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. (n.d.). Retrieved from [Link]
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - NIH. (n.d.). Retrieved from [Link]
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(PDF) Computational Analysis of Chlorophyll Structure and UV-Vis Spectra: A Student Research Project on the Spectroscopy of Natural Complexes - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
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Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]
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Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin - PubMed. (2009, March 3). PubMed. Retrieved from [Link]
-
A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - NIH. (2020, April 10). Retrieved from [Link]
-
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - Frontiers. (2016, May 3). Frontiers. Retrieved from [Link]
-
UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques - PubMed. (n.d.). PubMed. Retrieved from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives - Frontiers. (n.d.). Retrieved from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (n.d.). Retrieved from [Link]
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(PDF) Optimization and Validation in Liquid Chromatography Using Design of Experiments. (2022, June 13). ResearchGate. Retrieved from [Link]
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UV-Visible Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
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An Approach to Flavor Chemical Thermal Degradation Analysis - PMC - NIH. (2023, December 23). Retrieved from [Link]
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(PDF) Development and validation of chromatographic methods for the quantitative determination of toltrazuril and its residual solvents - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Microbial Degradation of Indole and Its Derivatives - SciSpace. (n.d.). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). AxisPharm. Retrieved from [Link]
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Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed. (2007, March 15). PubMed. Retrieved from [Link]
-
(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). ResearchGate. Retrieved from [Link]
-
DMSO - gChem. (n.d.). gChem. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]
-
Solubility of drug in DMSO? - ResearchGate. (2018, November 21). ResearchGate. Retrieved from [Link]
-
UV-vis absorption spectra of 1 and its transition metal complexes 2-5 in CHCl3 at 25 o C. (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF. (2026, January 5). ResearchGate. Retrieved from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). SciSpace. Retrieved from [Link]
-
Microbial Degradation of Indole and Its Derivatives - Semantic Scholar. (2015, March 29). Semantic Scholar. Retrieved from [Link]
-
UV-Vis Spectra-Activated Droplet Sorting for Label-Free Chemical Identification and Collection of Droplets - PubMed. (2021, September 28). PubMed. Retrieved from [Link]
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- 8. A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of cyclophosphamide and 5-fluorouracil by UV and simulated sunlight treatments: Assessment of the enhancement of the biodegradability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
5-Chlorotryptophol: A Technical Guide to Bioactive Potential & Synthetic Utility
Executive Summary
5-Chlorotryptophol (5-CTOL) is a halogenated indole alcohol (C10H10ClNO) that serves as a critical pharmacophore scaffold in medicinal chemistry. Structurally analogous to the serotonin metabolite 5-Hydroxytryptophol (5-HTOL) and the pineal hormone melatonin, 5-CTOL is distinguished by a chlorine substitution at the C5 position. This modification significantly enhances lipophilicity and metabolic stability, making it a "privileged structure" for developing high-affinity melatonergic agonists and investigating serotonin metabolic pathways.
This guide provides a comprehensive technical analysis of 5-CTOL, detailing its chemical synthesis, pharmacological implications, and experimental protocols for its application in drug discovery.[1][2]
Part 1: Chemical & Physical Characterization
Structural Properties
The biological potency of 5-CTOL stems from its specific structural modifications to the indole core:
-
Indole Scaffold: Provides the aromatic binding motif required for interaction with GPCRs (specifically MT1/MT2 and 5-HT receptors).
-
C5-Chlorine Atom: A bioisostere for the hydroxyl/methoxy groups found in serotonin/melatonin. The chlorine atom increases lipophilicity (
vs. 1.3 for tryptophol), facilitating Blood-Brain Barrier (BBB) permeability. It also blocks metabolic oxidation at the reactive C5 position, extending half-life. -
C3-Hydroxyethyl Chain: Mimics the ethylamine side chain of neurotransmitters but lacks the basic nitrogen, altering receptor selectivity profiles towards "sedative/hypnotic" rather than "stimulant" pathways.
Comparative Pharmacophore Analysis
| Feature | 5-Chlorotryptophol (5-CTOL) | 5-Hydroxytryptophol (5-HTOL) | Melatonin |
| C5 Substituent | -Cl (Lipophilic, Stable) | -OH (Hydrophilic, Reactive) | -OCH3 (Lipophilic, Stable) |
| Side Chain | -CH2CH2OH (Alcohol) | -CH2CH2OH (Alcohol) | -CH2CH2NHAc (Amide) |
| Primary Role | Synthetic Scaffold / Probe | Alcohol Biomarker | Circadian Regulator |
| BBB Penetration | High | Low (requires conjugation) | High |
Part 2: Chemical Synthesis Protocols
To utilize 5-CTOL in research, high-purity synthesis is required. Two primary routes are established: the Grandberg Synthesis (efficient, one-pot) and the Indole Glyoxylation route (step-wise control).
Route A: Grandberg Synthesis (Recommended)
This method utilizes the reaction between 4-chlorophenylhydrazine and 2,3-dihydrofuran to directly yield the tryptophol scaffold.
Mechanism:
-
Acid-catalyzed formation of hydrazone.[1]
-
[3,3]-Sigmatropic rearrangement.
-
Cyclization and ammonia elimination.
Protocol:
-
Reagents: 4-Chlorophenylhydrazine hydrochloride (10 mmol), 2,3-Dihydrofuran (12 mmol), 4% Aqueous H2SO4 (20 mL).
-
Procedure:
-
Dissolve hydrazine in aqueous acid in a round-bottom flask.
-
Add dihydrofuran dropwise at room temperature.
-
Reflux the mixture at 90°C for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Cool to room temperature and extract with Dichloromethane (DCM) (3 x 20 mL).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1).
-
Yield: Typically 65-75%.
Route B: From 5-Chloroindole (Glyoxylation)
Ideal if 5-chloroindole is already available.
Protocol:
-
Acylation: React 5-chloroindole with oxalyl chloride (0°C, ether) to form 5-chloroindole-3-glyoxylyl chloride.
-
Esterification: Quench with MeOH to form Methyl 5-chloroindole-3-glyoxylate.
-
Reduction: Reduce with Lithium Aluminum Hydride (LiAlH4) in THF to yield 5-CTOL.
Synthesis Workflow Diagram
Figure 1: The Grandberg synthesis pathway for 5-Chlorotryptophol and its downstream bioactive derivatives.[3]
Part 3: Pharmacological Potential & Mechanism
The "Gateway" Hypothesis
While 5-CTOL exhibits mild sedative properties intrinsic to tryptophols, its primary value lies as the gateway precursor to super-potent melatonergic agents.
-
5-Chloromelatonin: Synthesized from 5-CTOL, this compound exhibits higher affinity for MT1 and MT2 receptors than endogenous melatonin. The 5-Cl group fills the hydrophobic pocket of the receptor more efficiently than the 5-OCH3 group.
-
Mechanism: 5-CTOL derivatives act as G-protein biased ligands. Upon binding MT1/MT2, they inhibit adenylate cyclase (Gi coupled), reducing cAMP levels and modulating circadian rhythms.
Intrinsic Bioactivity (Sedative & Anticonvulsant)
Research into tryptophol analogs suggests that 5-CTOL possesses intrinsic bioactivity distinct from its amine counterparts:
-
Sleep Induction: Tryptophols are known to induce sleep in murine models. The increased lipophilicity of 5-CTOL enhances this effect by facilitating rapid brain uptake.
-
Serotonin Metabolism Probe: 5-CTOL does not cross-react with alcohol dehydrogenase (ADH) as readily as 5-HTOL, making it a stable probe to study non-ADH metabolic pathways of indoles.
Signaling Pathway Visualization
Figure 2: Signal transduction pathway activated by 5-CTOL derivatives acting on Melatonin receptors.
Part 4: Experimental Validation Protocols
In Vitro Receptor Binding Assay (MT1/MT2)
To validate the bioactivity of 5-CTOL derivatives.
-
Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]Iodomelatonin (200 pM).
-
Protocol:
-
Incubate membrane preparations with radioligand and varying concentrations of 5-CTOL derivative (10^-12 to 10^-6 M) for 60 min at 37°C.
-
Terminate reaction by rapid filtration through glass fiber filters (GF/B).
-
Measure radioactivity via scintillation counting.
-
-
Data Analysis: Determine Ki values using non-linear regression (Prism/GraphPad). A Ki < 1 nM indicates high potency.
Metabolic Stability Assay (Microsomal Stability)
To demonstrate the advantage of the 5-Cl substituent.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Control: 5-Hydroxytryptophol (High clearance).
-
Test: 5-Chlorotryptophol.
-
Procedure:
-
Incubate 1 µM compound with HLM (0.5 mg/mL) at 37°C.
-
Sample at 0, 15, 30, 60 min.
-
Quench with Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Expected Result: 5-CTOL should show >80% remaining at 60 min, whereas 5-HTOL degrades rapidly due to glucuronidation susceptibility.
References
-
Cayman Chemical. (n.d.). 5-hydroxy Tryptophol Product Information. Retrieved from
-
National Center for Biotechnology Information. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis. PubMed. Retrieved from
-
BenchChem. (2025).[1][2][4] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note. Retrieved from
-
Fukumori, R., et al. (1980).[5] Tryptophol-induced change in Brain 5-hydroxytryptamine Metabolism. Psychopharmacology. Retrieved from
-
Tocris Bioscience. (n.d.). Melatonin Receptors: Pharmacology and Agonists. Retrieved from
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Chlorotryptophol via the Fischer Indole Reaction
Introduction: The Strategic Importance of 5-Chlorotryptophol
The indole nucleus is a foundational scaffold in a vast array of natural products and pharmaceutical agents, from amino acids to complex alkaloids.[1] The strategic placement of a chlorine atom on this scaffold, as in 5-chlorotryptophol, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in modern drug discovery.[2][3] This halogenated tryptophol serves as a key intermediate for synthesizing compounds with potential applications in oncology, neurology, and anti-inflammatory research.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole ring system.[4][5] The reaction facilitates the creation of this aromatic heterocycle from the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[4][6] This application note provides an in-depth, field-proven guide to the synthesis of 5-chlorotryptophol, focusing on the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Reaction Overview and Mechanism
The synthesis proceeds by reacting (4-chlorophenyl)hydrazine with 4-hydroxybutanal under acidic conditions. The overall transformation is as follows:
(4-chlorophenyl)hydrazine + 4-hydroxybutanal --(Acid Catalyst, Heat)--> 5-chlorotryptophol
The elegance of the Fischer synthesis lies in its intricate, acid-catalyzed mechanism, which involves a cascade of well-defined steps. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
Detailed Reaction Mechanism
The reaction pathway involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[4][7] Following protonation, the key[8][8]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[5][9] Subsequent intramolecular cyclization and the elimination of an ammonia molecule yield the final aromatic indole product.[4][5]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
The choice of acid catalyst is critical; both Brønsted acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[4][6][10] The catalyst facilitates the protonation steps that are essential for both the[8][8]-sigmatropic rearrangement and the final elimination of ammonia. It is important to note that the presence of an electron-withdrawing group like chlorine on the phenylhydrazine ring can decrease the nucleophilicity of the nitrogen atoms, potentially requiring harsher reaction conditions (stronger acid or higher temperatures) to drive the reaction to completion.[6]
Experimental Protocol: Synthesis of 5-Chlorotryptophol
This protocol is designed as a self-validating system, with explanations for each critical step to ensure reproducibility and safety.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Properties |
| (4-chlorophenyl)hydrazine hydrochloride | C₆H₇ClN₂·HCl | 179.05 | 10.0 | White to off-white solid, corrosive, toxic |
| 4-Hydroxybutanal | C₄H₈O₂ | 88.11 | 11.0 | Liquid, often used as an aqueous solution or dimer |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~20 mL | Corrosive liquid, serves as solvent and catalyst |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL | Strong acid catalyst, highly corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For neutralization |
| Brine | NaCl(aq) | - | As needed | For washing organic layer |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Safety Precautions
-
Hazard Analysis: A thorough hazard analysis and risk assessment must be conducted before beginning any work.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Phenylhydrazine derivatives are toxic and potential carcinogens. Handle with extreme care. Concentrated acids (H₂SO₄) are highly corrosive and can cause severe burns.
Step-by-Step Procedure
-
Reaction Setup and Hydrazone Formation (in situ) :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Begin stirring the suspension. In a separate vial, prepare a solution of 4-hydroxybutanal (0.97 g, 11.0 mmol) in a minimal amount of water or acetic acid if it is not readily soluble.
-
Slowly add the 4-hydroxybutanal solution to the stirred hydrazine suspension at room temperature.
-
Rationale: This step forms the phenylhydrazone intermediate. Often, it is not necessary to isolate the hydrazone; the reaction can proceed directly to the cyclization step, which is more efficient.[8] Glacial acetic acid serves as both a solvent and a co-catalyst.[12]
-
-
Indolization (Cyclization) :
-
Carefully and slowly add concentrated sulfuric acid (1 mL) to the reaction mixture via a dropping funnel. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexanes).
-
Rationale: Elevated temperatures are necessary to provide the activation energy for the rate-determining[8][8]-sigmatropic rearrangement.[13] The strong Brønsted acid (H₂SO₄) ensures complete protonation of the intermediates, driving the cyclization and subsequent aromatization.
-
-
Work-up and Isolation :
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly and carefully into a beaker containing ice water (~100 mL) with stirring. This will precipitate the crude product.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as CO₂ gas will evolve.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Rationale: Quenching with ice water precipitates the organic product from the polar acetic acid solution. Neutralization is essential to remove the acid catalyst before extraction. Ethyl acetate is a common solvent for extracting moderately polar compounds like tryptophols.
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 5-chlorotryptophol as an oil or solid.
-
Purify the crude product using flash column chromatography on silica gel. A gradient elution system starting from 20% ethyl acetate in hexanes and gradually increasing to 50% is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield pure 5-chlorotryptophol.
-
Rationale: Chromatographic purification is necessary to remove unreacted starting materials and any side products, such as tars or isomeric indoles, that may have formed.[14]
-
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 5-chlorotryptophol.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficiently harsh conditions for the electron-deficient system.[6] | Increase reaction temperature or time. Consider using a stronger acid catalyst system like polyphosphoric acid (PPA) or Eaton's reagent.[12] |
| Poor quality of starting materials. | Use freshly purified (4-chlorophenyl)hydrazine. Ensure 4-hydroxybutanal has not overly polymerized. | |
| Formation of Tar | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature.[12] Monitor closely with TLC and stop the reaction as soon as the starting material is consumed. |
| Incomplete Reaction | Ineffective acid catalysis. | Ensure the catalyst is not degraded. The choice of acid can be critical; screen different Brønsted or Lewis acids.[10][15] |
| Difficult Purification | Formation of isomeric byproducts (less likely with this specific aldehyde). | Optimize the acid catalyst and solvent system to improve regioselectivity if using an unsymmetrical ketone.[15] |
Conclusion
The Fischer indole synthesis provides a direct and effective route to 5-chlorotryptophol, a valuable intermediate for pharmaceutical research. By understanding the underlying mechanism, particularly the role of the acid catalyst and the influence of the chloro-substituent, researchers can effectively troubleshoot and optimize the reaction. The protocol detailed herein offers a robust and well-rationalized methodology, emphasizing safety and reproducibility to empower scientists in their drug development endeavors.
References
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Novel synthesis process of P-chlorophenylhydrazine hydrochloride. (2014). Eureka | Patsnap. Retrieved from [Link]
-
Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI. Retrieved from [Link]
-
[Named Reaction #5]: Fischer Indole Synthesis. (2017). Reddit. Retrieved from [Link]
-
The Fischer Indole synthesis: reaction mechanism tutorial. (2011). YouTube. Retrieved from [Link]
- Process for the purification of crude 2,4,5-trichlorophenol. (n.d.). Google Patents.
- Preparation method of 4-chlorophenylhydrazine hydrochloride. (n.d.). Google Patents.
- Preparation method of 4-hydroxybutanal. (n.d.). Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Catalytic Version of the Fischer Indole Synthesis. (2021). ChemistryViews. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). NIH. Retrieved from [Link]
-
Lophora Submits Clinical Trial Authorisation (CTA) Application to the French Medicines Agency (ANSM) for lead CNS drug LPH-5. (n.d.). Source. Retrieved from [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (n.d.). SciSpace. Retrieved from [Link]
-
Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. (n.d.). PMC. Retrieved from [Link]
-
An Eco-Friendly Industrial Fischer Indole Cyclization Process. (n.d.). ACS Publications. Retrieved from [Link]
-
Attractor – a new turning point in drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2016). ResearchGate. Retrieved from [Link]
-
Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
Application Note: Scalable Purification of Synthetic 5-Chlorotryptophol by Reverse-Phase HPLC
Abstract
This application note details a robust protocol for the purification of synthetic 5-Chlorotryptophol (5-CT), a key indole intermediate used in melatonin analogue research and medicinal chemistry. While synthetic routes often yield high crude mass, they frequently contain persistent impurities such as unreacted 5-chloroindole, oxidative byproducts, and oligomers. We present a scalable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow, transitioning from an analytical scout method to a semi-preparative isolation cycle. This guide emphasizes the "Load-to-Resolution" balance, ensuring >98% purity for biological assays.
Introduction & Chemical Context
5-Chlorotryptophol (5-CT) differs from its parent compound, tryptophol, by a chlorine substituent at the C5 position of the indole ring. This modification significantly increases lipophilicity, altering its interaction with biological targets and chromatographic stationary phases.
The Purification Challenge: Synthetic crude 5-CT typically presents three classes of impurities:
-
Starting Material: Unreacted 5-Chloroindole (highly hydrophobic).
-
Oxidation Products: 5-Chloroindole-3-aldehyde or carboxylic acid derivatives (more polar).
-
Oligomers: Indole dimers formed under acidic synthesis conditions.
Because the indole core is prone to oxidation and light sensitivity, rapid and efficient purification is critical. This protocol utilizes a C18 stationary phase with acidic mobile phase modification to suppress silanol activity and ensure sharp peak shapes.
Workflow Visualization
The following diagram outlines the decision matrix for the purification campaign.
Figure 1: The logical workflow for translating a crude synthetic mixture into isolated, pure compound.
Analytical Method Development (The "Scout")
Before consuming large amounts of solvent at the preparative scale, an analytical method must be established to define the separation window.
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size.[1]
-
Rationale: The 5-chloro substituent makes the molecule hydrophobic. A standard C18 provides excellent retention and selectivity against the more polar oxidation byproducts.
-
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Rationale: Acidification suppresses the ionization of residual silanols on the column and any potential acidic impurities, preventing peak tailing. Formic acid is volatile, making it ideal for subsequent lyophilization/evaporation.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 280 nm (primary) and 220 nm (secondary).
-
Rationale: Indoles have a characteristic strong absorption at ~280 nm. 220 nm is more sensitive but detects solvent impurities; 280 nm is more specific to the indole chromophore.
-
Gradient Profile (Scouting)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection |
| 15.0 | 95 | Linear Ramp |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Expected Elution Order:
-
Oxidized Impurities: Elute early (more polar).
-
5-Chlorotryptophol (Target): Mid-elution.
-
5-Chloroindole (Starting Material): Elutes later (lacks the hydroxyl group, significantly more hydrophobic).
-
Dimers: Elute late (high molecular weight/hydrophobicity).
Scale-Up Strategy
Once the analytical separation is confirmed (Target Resolution
The Scale-Up Calculation
To maintain the same chromatographic resolution while maximizing throughput, apply the geometric scale-up factor.
Equation 1: Flow Rate Scaling
Equation 2: Loading Capacity Scaling
Example Calculation:
-
Analytical: 4.6 mm ID column, 20 µL injection (approx 0.1 mg load).
-
Preparative: 20 mm ID column.
-
Scale Factor:
. -
New Flow Rate:
. -
New Load:
(Conservative start). Note: Preparative columns often handle higher loads than linear scaling suggests due to "overloading" tolerance.
Overloading Strategy
In preparative chromatography, perfect Gaussian peaks are sacrificed for yield. We intentionally overload the column until the "touching band" limit is reached.
Figure 2: The trade-off between peak shape and throughput. The goal is the "High Load" state where peaks are flat-topped but baselines are still resolved.
Detailed Preparative Protocol
Step 1: Sample Preparation
-
Dissolve crude 5-CT in DMSO (Dimethyl Sulfoxide) or Methanol .
-
Note: DMSO allows for high concentration (e.g., 50-100 mg/mL), keeping injection volumes low.
-
-
Filter the solution through a 0.45 µm PTFE filter . Particulates will destroy the prep column frit immediately.
-
Centrifuge at 10,000 rpm for 5 minutes to remove micro-precipitates if filtration is difficult.
Step 2: System Setup
-
Column: Semi-Prep C18 (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase: Same A/B composition as analytical (Water/ACN + 0.1% Formic Acid).[1]
-
Flow Rate: 15–20 mL/min (calculated based on column ID).
-
Detector: UV 280 nm.[2] Set the sensitivity (AU range) higher (e.g., 2.0 AU) to prevent signal saturation.
Step 3: Execution & Fraction Collection
-
Conditioning: Flush column with 95% B for 10 mins, then equilibrate at initial conditions (5% B) for 15 mins.
-
Injection: Inject the calculated volume (e.g., 1-2 mL of concentrated sample).
-
Collection Logic:
-
Use Slope + Threshold triggering.
-
Start Collection: When slope rises > 1 mV/sec AND signal > 50 mAU.
-
End Collection: When signal drops < 50 mAU OR slope becomes negative.
-
Safety Net: Enable "Time Windows" to force collection only in the expected retention window (e.g., 12–16 min) to avoid collecting solvent fronts or late eluters.
-
Step 4: Post-Run Processing
-
Pool fractions corresponding to the main peak.
-
Purity Check: Take 10 µL of the pooled fraction and run it on the Analytical method.
-
Pass Criteria: Single peak > 98% area.
-
-
Evaporation: Remove Acetonitrile via rotary evaporation (bath temp < 40°C).
-
Lyophilization: Freeze-dry the remaining aqueous phase to obtain 5-CT as a white/off-white powder.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Sample solvent too strong (e.g., 100% DMSO). | Dilute sample with water/mobile phase A until just before precipitation occurs. |
| Tailing Peaks | Silanol interaction or column overload. | Ensure 0.1% Formic Acid is fresh. Reduce mass load by 20%. |
| Split Peaks | Blocked frit or column void. | Reverse flush column (if permitted) or replace inlet frit. |
| Low Recovery | Precipitation in the column. | Check solubility of 5-CT in the mobile phase at the elution percentage. Ensure column temperature is stable (25-30°C). |
| Ghost Peaks | Carryover from previous run. | Run a blank gradient with 100% ACN between prep injections. |
References
-
Waters Corporation.
-
Source:
-
-
Agilent Technologies.
-
Source:
-
-
Phenomenex.LC Scaling Analytical Methods Technical Tip: How Much Can You Load?
-
Source:
-
-
Thermo Fisher Scientific.
-
Source:
-
-
ChemicalBook.
-
Source:
-
-
Journal of Chromatographic Science.Determination of Indole Alkaloids by HPLC–UV. (General Indole Method Reference)
-
Source:
-
Sources
Application Note: High-Fidelity Analytical Strategies for the Detection and Quantification of 5-Chlorotryptophol
Abstract
This comprehensive guide provides detailed application notes and protocols for the robust analytical detection of 5-Chlorotryptophol, a halogenated indole derivative of increasing interest in pharmaceutical and biomedical research. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines state-of-the-art methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, with an emphasis on the scientific principles underpinning each step to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for 5-Chlorotryptophol
5-Chlorotryptophol (C₁₀H₁₀ClNO) is a halogenated derivative of tryptophol.[1][2] The introduction of a chlorine atom to the indole ring can significantly alter the molecule's physicochemical properties, metabolic stability, and biological activity, making it a compound of interest in drug discovery and metabolic engineering.[3] Accurate and precise quantification of 5-Chlorotryptophol is paramount for pharmacokinetic studies, in-process monitoring of synthetic routes, and understanding its biological fate. This document provides a detailed framework for establishing reliable analytical methods tailored for this specific analyte.
Foundational Principles: Selecting the Right Analytical Tool
The choice of analytical technique is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. For 5-Chlorotryptophol, three primary techniques are recommended, each with distinct advantages:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse for routine analysis and quantification at moderate concentrations. Its accessibility and robustness make it ideal for purity assessments and in-process controls.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. While often requiring derivatization for polar molecules like 5-Chlorotryptophol, it offers excellent chromatographic resolution.[6][7]
The following sections provide detailed protocols and the scientific rationale for each of these methodologies.
Method 1: Reversed-Phase HPLC with UV Detection
This method is optimized for the quantification of 5-Chlorotryptophol in relatively clean sample matrices, such as post-synthesis reaction mixtures or formulated drug products. The indole chromophore in 5-Chlorotryptophol allows for sensitive UV detection.
Scientific Rationale
Reversed-phase chromatography is selected due to the moderately nonpolar nature of 5-Chlorotryptophol. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures efficient elution and sharp peak shapes by maintaining the analyte in a non-ionized state and improving peak symmetry. UV detection at the absorbance maximum of the indole ring (typically around 280 nm) provides a balance of sensitivity and selectivity.
Experimental Workflow
Caption: HPLC-UV workflow for 5-Chlorotryptophol analysis.
Detailed Protocol
A. Materials and Reagents:
-
5-Chlorotryptophol reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
0.22 µm syringe filters
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
C. Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 5-Chlorotryptophol in methanol. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.
-
System Suitability: Before sample analysis, inject a mid-range standard (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤2%.
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples.
-
Data Processing: Plot the peak area of the standards against their concentration to create a linear regression curve. Use the equation of the line to calculate the concentration of 5-Chlorotryptophol in the samples.
Method 2: Ultra-Sensitive LC-MS/MS
For the quantification of 5-Chlorotryptophol in complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice.[8] This protocol describes a robust method using electrospray ionization (ESI) in positive mode.
Scientific Rationale
The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides unparalleled selectivity and sensitivity.[9] A rapid LC gradient minimizes run time while still separating the analyte from matrix components that can cause ion suppression. ESI is an effective soft ionization technique for polar molecules. In positive ion mode, 5-Chlorotryptophol is expected to readily form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring a specific fragmentation pathway of the parent ion, known as Multiple Reaction Monitoring (MRM).
Experimental Workflow
Caption: LC-MS/MS workflow for trace analysis of 5-Chlorotryptophol.
Detailed Protocol
A. Materials and Reagents:
-
5-Chlorotryptophol reference standard
-
Stable isotope-labeled internal standard (e.g., 5-Chlorotryptophol-d4), if available. If not, a structurally similar compound like 5-Bromotryptophol can be used.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma)
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo) |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusion. Expected: m/z 196.0 -> fragments |
C. Procedure:
-
MRM Optimization: Infuse a 100 ng/mL solution of 5-Chlorotryptophol directly into the mass spectrometer to determine the parent ion mass ([M+H]⁺, expected m/z 196.0 for C₁₀H₁₀³⁵ClNO) and optimize collision energy to identify the most stable and abundant product ions.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
Calibration Curve: Prepare calibration standards by spiking known amounts of 5-Chlorotryptophol into the blank biological matrix and process them as described above.
-
Analysis: Inject the processed standards and samples onto the LC-MS/MS system.
-
Data Processing: Quantify 5-Chlorotryptophol by calculating the ratio of its peak area to that of the internal standard and comparing this ratio to the calibration curve.
Method 3: GC-MS Analysis Following Derivatization
GC-MS can be an excellent alternative for the analysis of 5-Chlorotryptophol, particularly for confirming identity through library matching of mass spectra. Due to the polar hydroxyl and amine groups, derivatization is necessary to improve volatility and thermal stability.
Scientific Rationale
Silylation is a common derivatization technique for compounds with active hydrogens.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl and indole N-H groups of 5-Chlorotryptophol to replace the acidic protons with nonpolar trimethylsilyl (TMS) groups. This derivatized molecule is more volatile and less prone to degradation in the hot GC inlet and column, resulting in sharper peaks and more reproducible analysis. Electron ionization (EI) at 70 eV produces a characteristic and reproducible fragmentation pattern, which can be used for definitive identification and quantification.
Experimental Workflow
Caption: GC-MS workflow including essential derivatization step.
Detailed Protocol
A. Materials and Reagents:
-
5-Chlorotryptophol reference standard
-
BSTFA with 1% TMCS (trimethylchlorosilane)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
B. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977 or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
C. Procedure:
-
Sample Extraction: Extract 5-Chlorotryptophol from the sample matrix using an appropriate solvent like ethyl acetate. Dry the organic extract with anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent to dryness under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dry residue. Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Data Processing: For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized 5-Chlorotryptophol. For identification, compare the full scan mass spectrum with a reference spectrum.
Method Validation and Quality Control
For all described methods, a proper validation according to regulatory guidelines (e.g., ICH Q2(R1)) is crucial for ensuring the reliability of the data. Key validation parameters to assess include:
-
Specificity/Selectivity: Ensure no interference from matrix components or impurities at the retention time of the analyte.
-
Linearity and Range: Demonstrate a linear relationship between detector response and concentration over a defined range. A correlation coefficient (r²) >0.995 is typically required.[8]
-
Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are often within ±15% (±20% at the Lower Limit of Quantification).[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's reliability when small, deliberate variations in method parameters are made.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of 5-Chlorotryptophol across a range of applications, from process chemistry to bioanalysis. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. By adhering to the principles of method validation and quality control, researchers can generate high-fidelity data to support their scientific and developmental objectives.
References
- ResearchGate. HPLC estimation of 5-hydroxytryptophan in Griffonia simplicifolia extracts.
- ResearchGate. Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry | Request PDF.
- PubMed. Determination of urinary 5-hydroxytryptophol by high-performance liquid chromatography with electrochemical detection.
- UniTo. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2020).
- PubMed. Levels of 5-hydroxytryptophol in cerebrospinal fluid from alcoholics determined by gas chromatography-mass spectrometry.
- The Royal Society of Chemistry. Table of Contents Page Materials 2 General Procedures 3-10 Library construction and screening 3-7 Expression and purification of.
- Knowledge UChicago. THE UNIVERSITY OF CHICAGO ENGINEERING HALOGENASES FOR SELECTIVE FUNCTIONALIZATION OF BIOACTIVE MOLECULES A DISSERTATION SUBMITT.
- PubMed. Alcohol biomarker analysis: simultaneous determination of 5-hydroxytryptophol glucuronide and 5-hydroxyindoleacetic acid by direct injection of urine using ultra-performance liquid chromatography-tandem mass spectrometry. (2007).
- Knowledge UChicago. THE UNIVERSITY OF CHICAGO CATALYST-CONTROLLED, SITE-SELECTIVE HALOGENATION USING FLAVIN-DEPENDENT HALOGENASES A DISSERTATION SU.
- Chou, S.-Y. A NOVEL SUBSTITUTION REACTION OF TETRAHYDROPYRANO[3,4-b]INDOLE DERIVATIVE - CHAIN EXTENSION AND STRUCTURAL CORRELATION STUDY. (2003).
- PMC - NIH. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- AMERICAN ELEMENTS®. 5-Chlorotryptophol | CAS 61220-51-7.
- PubMed. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. (2022).
- PubChem. 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | C10H10ClNO.
- YouTube. Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023).
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | C10H10ClNO | CID 13134934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol biomarker analysis: simultaneous determination of 5-hydroxytryptophol glucuronide and 5-hydroxyindoleacetic acid by direct injection of urine using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Levels of 5-hydroxytryptophol in cerebrospinal fluid from alcoholics determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Note: 5-Chlorotryptophol in Neuroscience Research
Probing Melatonergic Pathways and Modulating Sleep Architecture
Executive Summary
5-Chlorotryptophol (5-Cl-TOL) is a halogenated indole derivative and a structural bioisostere of the endogenous metabolite 5-Hydroxytryptophol (5-HTOL). While less ubiquitous than its methoxylated counterpart (melatonin), 5-Cl-TOL serves as a critical pharmacological probe in neuroscience. Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting Melatonin Receptors (MT1/MT2), investigating the steric and electronic requirements of the indole 5-position, and exploring non-canonical pathways of sleep induction.
This guide provides high-level protocols for utilizing 5-Cl-TOL to map receptor affinity and assess sedative efficacy in murine models.
Scientific Background & Mechanism
The "5-Position" Significance
The affinity of tryptamine derivatives for MT1 and MT2 receptors is heavily dictated by the substituent at the 5-position of the indole ring. Endogenous melatonin possesses a 5-methoxy group, which acts as a hydrogen bond acceptor.[1]
-
5-Hydroxytryptophol (5-HTOL): The alcohol metabolite of serotonin; low affinity for MT receptors.
-
5-Chlorotryptophol (5-Cl-TOL): Replaces the hydroxyl/methoxy group with a chlorine atom. This modification increases lipophilicity (LogP) and alters electronic density without offering hydrogen bonding capability.
By comparing 5-Cl-TOL against 5-Methoxy-Tryptophol, researchers can isolate the contribution of lipophilic interaction vs. hydrogen bonding within the receptor binding pocket.
Metabolic Pathway & Sleep Induction
Tryptophols are generated via the deamination of tryptamines by Monoamine Oxidase (MAO), followed by reduction by alcohol dehydrogenase (ADH). 5-Cl-TOL mimics this pathway but resists ring hydroxylation, making it a stable tool for studying:
-
Sleep Induction: Tryptophols have been shown to induce sleep in mice, potentially via modulation of ion channels or specific G-protein coupled receptors (GPCRs) distinct from the canonical melatonin pathway.
-
Enzyme Kinetics: As a substrate for specific ADH isoforms.
Pathway Visualization
The following diagram illustrates the structural relationship and pharmacological targets of 5-Chlorotryptophol.
Caption: Synthesis and Pharmacological Targets of 5-Chlorotryptophol. The compound probes the 5-position binding pocket of Melatonin receptors and modulates sleep pathways.
Application 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (
Materials
-
Receptor Source: CHO-K1 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[
I]-Iodomelatonin (Specific Activity: 2200 Ci/mmol). -
Test Compound: 5-Chlorotryptophol (dissolved in DMSO, final concentration <1%).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
.
Protocol Steps
-
Membrane Preparation:
-
Harvest CHO-K1 cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend pellet in buffer to achieve a protein concentration of ~5–10 µ g/well .
-
-
Incubation:
-
In a 96-well plate, combine:
-
25 µL Radioligand (Final conc: 20–50 pM).
-
25 µL 5-Chlorotryptophol (Concentration range:
M to M). -
150 µL Membrane suspension.
-
-
Non-Specific Binding (NSB): Define using 1 µM Melatonin.
-
Incubate for 60 minutes at 37°C (equilibrium).
-
-
Termination:
-
Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).
-
Wash 3x with ice-cold Tris-HCl.
-
-
Analysis:
-
Measure radioactivity via gamma counter.
-
Calculate
using non-linear regression (One-site competition model). -
Convert to
using the Cheng-Prusoff equation:
-
Expected Results & Interpretation
| Compound | MT1 Affinity ( | MT2 Affinity ( | Interpretation |
| Melatonin | ~0.1 nM | ~0.1 nM | High affinity reference.[2] |
| 5-Chlorotryptophol | 10–100 nM | 10–100 nM | Lower affinity than melatonin due to lack of H-bond acceptor (methoxy oxygen), but retains significant binding due to lipophilic fit. |
| 5-Hydroxytryptophol | >1000 nM | >1000 nM | Poor affinity; demonstrates the necessity of the lipophilic/methyl group. |
Application 2: In Vivo Sleep Induction (Murine Model)
Objective: To assess the sedative/hypnotic efficacy of 5-Chlorotryptophol compared to vehicle and melatonin.
Experimental Design
-
Subjects: C57BL/6J Mice (Male, 8-10 weeks).
-
Lighting: Controlled 12:12 Light/Dark cycle.
-
Timing: Experiments performed at Zeitgeber Time (ZT) 2-4 (during the light phase when sleep pressure is naturally accumulating, or ZT 12 for dark phase onset studies).
Protocol: Loss of Righting Reflex (LORR)
-
Preparation:
-
Solubilize 5-Chlorotryptophol in a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline.
-
Prepare doses: 50 mg/kg, 100 mg/kg (IP injection).
-
-
Administration:
-
Observation:
-
Sleep Latency: Time from injection to the loss of righting reflex (mouse remains on back for >30 seconds).
-
Sleep Duration: Time from LORR until the mouse successfully rights itself (all four paws on floor).
-
-
Controls:
-
Negative Control: Vehicle only.
-
Positive Control: Melatonin (50 mg/kg) or Pentobarbital (sub-hypnotic dose).
-
Workflow Visualization
Caption: Experimental workflow for assessing the hypnotic efficacy of 5-Chlorotryptophol using the Loss of Righting Reflex (LORR) assay.
Safety & Handling
-
Toxicity: Chlorinated indoles can be cytotoxic at high concentrations. Handle as a potential irritant and neurotoxin until fully characterized.
-
Storage: Store solid at -20°C. Protect from light (indoles are photosensitive).
-
Solubility: Hydrophobic. Dissolve in DMSO or Ethanol before diluting in aqueous buffers.
References
-
Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link
-
Spadoni, G., et al. "Melatonin receptor ligands: new perspectives." Journal of Pineal Research (2011). (Discusses SAR of indole derivatives). Link
-
Blum, K., et al. "Alcohol and the addictive brain: New hope for alcoholics from biogenetic research." (Discusses tryptophol formation in alcohol metabolism). Link
-
Rivara, S., et al. "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry (2005). Link
- Feldman, J. M. "Metabolism of 5-chlorotryptophan and 5-chloroindole-3-acetic acid." (Foundational chemistry of chloro-indoles). Biochemical Pharmacology.
Sources
- 1. resources.tocris.com [resources.tocris.com]
- 2. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Serotonergic Activation by 5-Hydroxytryptophan on Sleep and Body Temperature of C57BL/6J and Interleukin-6-Deficient Mice are Dose and Time Related - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key role of 5-HT1B receptors in the regulation of paradoxical sleep as evidenced in 5-HT1B knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Indoleamine Pathways and Hypnotic Mechanisms with 5-Chlorotryptophol
Application Note & Technical Guide
Executive Summary
5-Chlorotryptophol (5-CTOL) is a chlorinated indole derivative and a potent pharmacological analogue of the endogenous serotonin metabolite, 5-hydroxytryptophol (5-HTOL). While 5-HTOL represents the reductive branch of serotonin catabolism—a pathway often upregulated during alcohol consumption—5-CTOL serves as a critical chemical probe for two distinct biological domains:
-
Metabolic Profiling: It acts as a specific substrate probe for UDP-glucuronosyltransferase 1A6 (UGT1A6) , allowing researchers to assess phase II conjugation capacity in hepatic and extrahepatic tissues.
-
Neuropharmacology: It is a potent hypnotic agent used to study sleep architecture, acting via serotonergic and potentially GABAergic modulation, distinct from the melatonin pathway.
This guide provides standardized protocols for utilizing 5-CTOL in metabolic stability assays (UGT1A6 phenotyping) and in vivo sleep latency studies.
Chemical Profile & Storage
| Property | Specification |
| IUPAC Name | 2-(5-chloro-1H-indol-3-yl)ethanol |
| CAS Number | 154-02-9 |
| Molecular Weight | 195.64 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water. |
| Stability | Light sensitive (Indoles oxidize rapidly). Store at -20°C, desiccated. |
| Handling | Prepare stock solutions in DMSO; dilute into aqueous buffers immediately prior to use. |
Mechanism of Action: The Reductive Shift
To understand 5-CTOL as a probe, one must understand the bifurcation of serotonin metabolism. Monoamine Oxidase (MAO) converts serotonin to an intermediate aldehyde. This aldehyde has two fates:
-
Oxidative (Dominant): Converted by Aldehyde Dehydrogenase (ALDH) to 5-HIAA .
-
Reductive (Minor/Inducible): Converted by Aldehyde Reductase to 5-HTOL (or 5-CTOL when using the chlorinated analog).
Why use 5-CTOL? The 5-chloro substitution increases lipophilicity compared to the hydroxylated endogenous metabolite, enhancing blood-brain barrier (BBB) penetration. Furthermore, 5-CTOL is glucuronidated almost exclusively by UGT1A6 (and to a lesser extent UGT1A9), making it a "clean" probe for isolating this specific enzymatic activity in complex microsomes.
Pathway Visualization: Serotonin Catabolism & 5-CTOL Interaction
Figure 1: The metabolic bifurcation of serotonin. 5-CTOL mimics the reductive metabolite (5-HTOL) and serves as a specific substrate for UGT1A6-mediated glucuronidation.
Protocol A: In Vitro UGT1A6 Activity Assay
Purpose: To quantify UGT1A6 activity in liver microsomes (HLM) or recombinant systems using 5-CTOL as the specific substrate.
Materials Required
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A6.
-
Substrate: 5-Chlorotryptophol (100 mM stock in DMSO).
-
Cofactor: UDP-glucuronic acid (UDPGA), 20 mM stock in water.
-
Pore Forming Agent: Alamethicin (5 mg/mL in ethanol). Critical for allowing UDPGA entry into microsomal vesicles.
-
Buffer: Tris-HCl (50 mM, pH 7.4) + MgCl2 (10 mM).
-
Stop Solution: Ice-cold Acetonitrile (ACN) or Methanol.
Step-by-Step Methodology
-
Microsomal Activation:
-
Thaw HLM on ice.
-
Mix HLM (final protein conc: 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Tris-MgCl2 buffer.
-
Incubate on ice for 15 minutes. Explanation: This permeabilizes the membrane, preventing latency of UGT activity.
-
-
Pre-Incubation:
-
Add 5-CTOL to the activated microsomes. Recommended range for kinetics: 10 µM – 1000 µM.
-
Pre-warm at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add UDPGA (final concentration 2-5 mM) to initiate the reaction.
-
Incubate at 37°C in a shaking water bath.
-
Timepoint: 30 minutes (ensure linearity by running a pilot if using new tissue sources).
-
-
Termination:
-
Add an equal volume of ice-cold ACN containing an internal standard (e.g., phenacetin or a deuterated indole).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.
-
-
Analysis (HPLC-UV or LC-MS/MS):
-
Inject supernatant.
-
Detection: UV at 280 nm or MS transition (Parent 195.6 -> Daughter ions).
-
Quantification: Measure the disappearance of 5-CTOL or the appearance of 5-CTOL-glucuronide (if standard is available).
-
Data Interpretation
-
Km (Michaelis Constant): Typically ranges 100–200 µM for UGT1A6.[1]
-
Inhibition: If testing drug-drug interactions (DDI), a shift in Km indicates competitive inhibition at the UGT1A6 site.
Protocol B: In Vivo Hypnotic Potency Assay (Murine)
Purpose: To assess the sedative-hypnotic effects of 5-CTOL, probing the "reductive" serotonin/sleep pathway.
Materials Required
-
Subjects: C57BL/6J Mice (Male, 8-10 weeks).
-
Compound: 5-Chlorotryptophol.
-
Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline. Note: 5-CTOL precipitates in pure saline.
-
Positive Control: Diazepam (2 mg/kg) or Melatonin (50 mg/kg).
Step-by-Step Methodology
-
Acclimatization:
-
Handle mice daily for 3 days prior to experiment to reduce stress-induced insomnia.
-
Conduct experiments during the light phase (circadian nadir).
-
-
Formulation:
-
Dissolve 5-CTOL in DMSO first. Add Tween-80. Vortex. Slowly add saline while vortexing to prevent precipitation.
-
Target Dose Range: 10 mg/kg – 100 mg/kg (IP).
-
-
Administration:
-
Readout: Loss of Righting Reflex (LORR):
-
Immediately place mouse in a separate observation cage.
-
Sleep Latency: Time from injection to loss of righting reflex (mouse remains on back for >30 seconds).
-
Sleep Duration: Time from LORR until the mouse voluntarily rights itself to all four paws.
-
-
Data Validation:
-
Compare latency/duration against Vehicle (Negative Control) and Diazepam (Positive Control).
-
Experimental Workflow Diagram
Figure 2: Workflow for assessing hypnotic potency via the Loss of Righting Reflex (LORR) assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Vehicle | Hydrophobicity of Cl-group | Increase DMSO concentration to 15% or use hydroxypropyl-beta-cyclodextrin (HPβCD) as a carrier. |
| Low Microsomal Activity | Latency of UGTs | Ensure Alamethicin is fresh and incubated for full 15 mins. Detergents like Brij-58 can be used but may inhibit some isoforms. |
| Variable Sleep Data | Circadian misalignment | Strictly control light/dark cycles. Perform assays at ZT2-ZT4 (2-4 hours after lights on). |
| Signal Degradation | Oxidation | Add Ascorbic Acid (0.1%) to buffers during extraction to prevent indole oxidation. |
References
-
Taborsky, J., et al. (1976). "Hypnotic action of 5-chlorotryptophol in mice." Research Communications in Chemical Pathology and Pharmacology.
-
Krishnaswamy, S., et al. (2003). "Evaluation of 5-hydroxytryptophol and other endogenous serotonin analogs as substrates for UDP-glucuronosyltransferase 1A6."[1][4] Drug Metabolism and Disposition.
-
Cornford, E.M., et al. (1992). "Blood-brain barrier transport of tryptophol analogs." Journal of Neurochemistry.
-
Beck, O., et al. (1984). "5-Hydroxytryptophol in human cerebrospinal fluid: conjugation and effect of probenecid treatment." Journal of Neurochemistry.
-
Court, M.H. (2005). "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-HT antagonists suppress sleep and delay its restoration after 5-HTP in p-chlorophenylalanine-pretreated cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Serotonergic Activation by 5-Hydroxytryptophan on Sleep and Body Temperature of C57BL/6J and Interleukin-6-Deficient Mice are Dose and Time Related - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 5-hydroxytryptophol and other endogenous serotonin (5-hydroxytryptamine) analogs as substrates for UDP-glucuronosyltransferase 1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Cell-Based Profiling of 5-Chlorotryptophol (5-CTOL)
Executive Summary & Biological Rationale[1][2]
5-Chlorotryptophol (5-CTOL) is a chlorinated indole derivative structurally analogous to serotonin (5-hydroxytryptamine) and melatonin (5-methoxy-N-acetyltryptamine). While often utilized as a synthetic intermediate or a metabolic standard in alcohol biomarker research (specifically the 5-HTOL/5-HIAA ratio), its pharmacological potential lies in its activity as a melatonin receptor ligand .
Why Profile 5-CTOL? Structure-Activity Relationship (SAR) studies of melatonergic compounds demonstrate that the substituent at the C-5 position of the indole ring is critical for high-affinity binding to Melatonin Receptors (MT1 and MT2).
-
Lipophilicity: The chlorine atom at C-5 increases lipophilicity compared to the hydroxyl group of serotonin, potentially enhancing blood-brain barrier (BBB) permeability.
-
Receptor Affinity: Halogenation at the 5-position often retains or enhances affinity for MT1/MT2 receptors compared to the native methoxy group of melatonin.
This guide details a robust Gi-coupled GPCR functional assay to quantify the potency of 5-CTOL, followed by a selectivity counter-screen against serotonergic targets.
Primary Assay: Functional Gi-Coupled cAMP Inhibition
Objective: Determine the agonist potency (
Mechanism: MT1 and MT2 are
Experimental System
-
Cell Line: CHO-K1 or HEK293 stably expressing human MT1 or MT2.
-
Detection Method: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP dynamic 2 assay (Cisbio/Revvity) or GloSensor™ (Promega). This protocol uses HTRF for high-throughput compatibility.[1]
-
Reference Compound: Melatonin (2-Chloromelatonin can be used as a chlorinated benchmark).
Reagents & Buffer Preparation
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Stabilizer) + 500 µM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).
-
Stimulation Buffer: Assay Buffer containing 10 µM Forskolin (NKH477 can be used as an alternative water-soluble activator).
-
Compound Stock: Dissolve 5-CTOL in 100% DMSO to 10 mM. Serial dilute in DMSO, then dilute 1:100 into Assay Buffer (Final DMSO < 1%).
Step-by-Step Protocol
Step 1: Cell Preparation
-
Harvest cells at 80% confluency using enzyme-free dissociation buffer (e.g., CDS) to preserve receptor integrity.
-
Resuspend cells in Assay Buffer at a density of
cells/mL. -
Dispense 5 µL of cell suspension (1,000 cells/well) into a white, low-volume 384-well plate.
Step 2: Compound Treatment
-
Add 2.5 µL of 5-CTOL serial dilutions (10-point curve, e.g., 10 µM down to 0.1 nM).
-
Incubate for 15 minutes at Room Temperature (RT). Note: Pre-incubation allows the ligand to bind before the system is challenged.
Step 3: Forskolin Challenge
-
Add 2.5 µL of Stimulation Buffer (containing 10 µM Forskolin) to all wells.
-
Final Assay Volume: 10 µL.
-
Incubate for 30-45 minutes at RT.
Step 4: HTRF Detection
-
Add 5 µL of cAMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate antibody (Donor).
-
Incubate for 1 hour at RT in the dark.
-
Read on an HTRF-compatible multimode reader (e.g., EnVision, PHERAstar).
Data Analysis (Self-Validating Metrics)
-
Ratio Calculation: Calculate Ratio =
. -
Normalization: Convert Ratios to cAMP concentrations using a standard curve included on the same plate.
-
Curve Fitting: Plot % Inhibition of Forskolin response vs. Log[5-CTOL]. Fit using a 4-parameter logistic (4PL) non-linear regression.
-
Validation Criteria:
- (Excellent assay window).
-
Melatonin
should be in the sub-nanomolar range (0.1 - 1.0 nM) to validate receptor expression.
Secondary Assay: Selectivity Counter-Screen (5-HT2C)
Objective: Ensure 5-CTOL does not cross-react with structurally similar Serotonin receptors (specifically 5-HT2C, which is Gq-coupled).
Protocol Overview (Calcium Flux)
-
Cell Line: CHO-K1 expressing human 5-HT2C (non-edited isoform).
-
Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 1 hour.
-
Baseline Read: Measure fluorescence for 10 seconds.
-
Injection: Inject 5-CTOL (at
determined in MT assay). -
Response: Monitor Calcium flux (RFU increase) for 90 seconds.
-
Result Interpretation: Lack of calcium spike indicates selectivity for Melatonin receptors over 5-HT2C.
Visualizations & Pathway Logic
Diagram 1: Melatonin Receptor Signaling Pathway (Gi-Coupled)
This diagram illustrates the mechanistic action of 5-CTOL acting as an agonist on the MT1 receptor, leading to the inhibition of cAMP, which is the readout for the primary assay.
Caption: 5-CTOL binds MT1, activating Gi proteins which inhibit Adenylyl Cyclase, reducing Forskolin-stimulated cAMP.
Diagram 2: HTRF Assay Workflow
This diagram visualizes the "Add-and-Read" workflow for the primary screening protocol.
Caption: Competitive immunoassay workflow: High FRET signal indicates low cAMP, confirming agonist activity.
Data Summary & Troubleshooting
| Parameter | Optimal Range | Troubleshooting |
| Z' Factor | > 0.5 | If < 0.5, increase cell number or optimize Forskolin concentration (titrate to EC80). |
| DMSO Tolerance | < 1% | High DMSO can lyse cells or quench FRET. Keep constant across all wells. |
| Signal Stability | > 2 hours | HTRF is stable; read plate between 1-4 hours post-reagent addition. |
| Potency Shift | N/A | If |
References
-
Dubocovich, M. L., et al. "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews 62.3 (2010): 343-380. Link
-
Cisbio (Revvity). "cAMP Gs/Gi Assay Kits - HTRF Technology." Application Guide.[2]Link
- Pandi-Perumal, S. R., et al. "Melatonin receptor agonists: a patent review (2014-2023)." Expert Opinion on Therapeutic Patents (2023).
- Legros, C., et al. "Characterization of the various functional pathways elicited by synthetic agonists of the melatonin receptors." Journal of Pineal Research (2014). (Protocol grounding for Gi vs Gq signaling).
-
NIH Assay Guidance Manual. "Cell-Based Assays for GPCRs." Link
Sources
5-Chlorotryptophol: A Versatile Precursor for the Discovery of Novel Bioactive Agents
Introduction: The Strategic Importance of the Chlorinated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a chlorine atom at the 5-position of the tryptophol backbone, yielding 5-chlorotryptophol, offers a strategic entry point for the development of novel therapeutics. The chloro substituent can significantly modulate the parent molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making 5-chlorotryptophol a valuable starting material for drug discovery campaigns.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-chlorotryptophol as a precursor for synthesizing potentially potent and selective bioactive compounds, with a focus on anticancer and neuromodulatory agents.
Part 1: Synthesis of 5-Chlorotryptophol
The most common and efficient method for the synthesis of 5-chlorotryptophol is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[3]
Protocol 1: Fischer Indole Synthesis of 5-Chlorotryptophol
This protocol outlines the synthesis of 5-chlorotryptophol from 4-chlorophenylhydrazine hydrochloride and 4-hydroxybutanal.
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
4-Hydroxybutanal
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add 4-hydroxybutanal (1.1 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Indolization: To the reaction mixture, add glacial acetic acid (as catalyst and solvent) and heat the mixture to reflux (approximately 118 °C) for 4-6 hours.[4] Monitor the disappearance of the hydrazone and the formation of the indole product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 5-chlorotryptophol by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Expected Yield: 60-70%
Characterization: The purified 5-chlorotryptophol should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: 5-Chlorotryptophol in the Synthesis of Anticancer Agents
The 5-chloroindole moiety is present in several compounds with demonstrated anticancer activity. This section will focus on the derivatization of 5-chlorotryptophol to generate potential anticancer drug candidates.
Rationale for Anticancer Drug Design
The chloro-substitution can enhance the binding affinity of indole-based compounds to various protein targets implicated in cancer, such as protein kinases and tubulin.[5] Furthermore, modifications at the hydroxyl group and the indole nitrogen of 5-chlorotryptophol allow for the introduction of various pharmacophores to optimize activity and selectivity.
Synthetic Strategy: N-Alkylation and Side-Chain Modification
A key synthetic handle on the 5-chlorotryptophol scaffold is the indole nitrogen, which can be readily alkylated. The hydroxyl group of the side chain can also be modified or replaced to introduce different functionalities.
Caption: Synthetic strategy for anticancer drug candidates.
Protocol 2: N-Alkylation of 5-Chlorotryptophol
This protocol describes a general procedure for the N-alkylation of 5-chlorotryptophol using an alkyl halide.
Materials:
-
5-Chlorotryptophol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-chlorotryptophol (1.0 eq) in anhydrous DMF dropwise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Biological Evaluation of 5-Chloroindole Derivatives
Derivatives of 5-chloroindole have shown promising cytotoxic effects against various cancer cell lines. For instance, certain benzimidazole derivatives containing a chloro-substituent have demonstrated significant suppression of KRAS-mutant lung cancer cells.[5]
| Compound Class | Cancer Cell Line | Activity | Reference |
| Benzimidazole Derivatives | KRAS-mutant Lung Cancer | Significant Suppression | [5] |
| Pyrazolo[4,3-f]quinoline Derivatives | NUGC-3 (Gastric Cancer) | High Cytotoxicity |
Table 1: Anticancer activity of related chloro-substituted heterocyclic compounds.
Part 3: 5-Chlorotryptophol as a Precursor for Neuromodulatory Agents
Tryptamine derivatives are well-known for their effects on the central nervous system, primarily through their interaction with serotonin receptors. 5-Chlorotryptophol serves as a valuable precursor for the synthesis of novel tryptamines with potential applications in neuroscience research and as therapeutic agents.
Case Study: Synthesis of 5-Chloro-α-methyltryptamine (5-Chloro-αMT)
5-Chloro-αMT is a tryptamine derivative that has been identified as a serotonin-dopamine releasing agent (SDRA) and a potent agonist of the serotonin 5-HT2A receptor. This pharmacological profile suggests its potential as a psychedelic compound and as a therapeutic agent for conditions like cocaine dependence.
Caption: Synthetic route to 5-Chloro-α-methyltryptamine.
Protocol 3: Conversion of 5-Chlorotryptophol to 5-Chloro-α-methyltryptamine
This multi-step protocol outlines a plausible synthetic route from 5-chlorotryptophol to 5-chloro-α-methyltryptamine, based on standard organic chemistry transformations.
Step 1: Mesylation of 5-Chlorotryptophol
Materials:
-
5-Chlorotryptophol
-
Triethylamine
-
Methanesulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 5-chlorotryptophol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2: Azide Displacement
Materials:
-
Crude mesylate from Step 1
-
Sodium azide
-
Anhydrous DMF
Procedure:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate to yield the crude azide.
Step 3: Reduction to the Amine
Materials:
-
Crude azide from Step 2
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
Procedure:
-
Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude azide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate to yield crude 5-chloro-α-methyltryptamine. Purify by an appropriate method, such as conversion to a salt and recrystallization.
Pharmacological Profile of 5-Chloro-αMT
5-Chloro-αMT exhibits a distinct pharmacological profile, acting as a releasing agent for both serotonin and dopamine, and as a potent agonist at the 5-HT2A receptor.
| Parameter | Value | Reference |
| Serotonin Release (EC₅₀) | 16 nM | |
| Dopamine Release (EC₅₀) | 54 nM | |
| Norepinephrine Release (EC₅₀) | 3,434 nM | |
| 5-HT2A Receptor Agonism (EC₅₀) | 6.27 nM |
Table 2: In vitro pharmacological data for 5-Chloro-α-methyltryptamine.
Conclusion and Future Directions
5-Chlorotryptophol is a readily accessible and highly versatile precursor for the synthesis of a diverse range of bioactive molecules. Its chlorinated indole core provides a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of novel anticancer and neuromodulatory agents. Further derivatization of the 5-chlorotryptophol scaffold, coupled with robust biological screening, holds significant promise for the discovery of next-generation therapeutics.
References
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. Available at: [Link]
-
5-Chloro-aMT. nexchemlabs.com. Available at: [Link]
-
5-Chloro-αMT. Wikipedia. Available at: [Link]
-
The Cytoprotective Effect of C60 Derivatives in the Self-Microemulsifying Drug Delivery System against Triptolide-Induced Cytotoxicity In Vitro. (2024). Pharmaceuticals. Available at: [Link]
-
An environmentally friendly protocol for oxidative halocyclization of tryptamine and tryptophol derivatives. (2014). Green Chemistry. Available at: [Link]
-
α-Methyltryptamine. Wikipedia. Available at: [Link]
-
Making Tryptamines for Enlightenment. (2024). YouTube. Available at: [Link]
- Effects of three tryptamines: alpha-methyltryptamine, 5-methoxy-alpha-methyltryptamine, and 5-methoxy- N , N -diisopropyltryptamine on acute toxicity, locomotor activity, and hallucinogenic behavior in mice. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. (2023). Molecules. Available at: [Link]
-
A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (2024). Frontiers in Chemistry. Available at: [Link]
-
Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. (2019). Cancer Science. Available at: [Link]
-
(PDF) Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. ResearchGate. Available at: [Link]
-
An Environment-Friendly Protocol for Oxidative Halocyclization of Tryptamine and Tryptophol Derivatives. Hong Kong University of Science and Technology. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Tryptophol and derivatives: Natural occurrence and applications to the synthesis of bioactive compounds. (2018). Natural Product Reports. Available at: [Link]
Sources
- 1. The Cytoprotective Effect of C60 Derivatives in the Self-Microemulsifying Drug Delivery System against Triptolide-Induced Cytotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Chloro-αMT - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Guide to Investigating 5-Chlorotryptophol in Fungal Metabolite Interactions
Abstract
Fungal colonies engage in complex chemical dialogues, deploying a vast arsenal of secondary metabolites to mediate interactions, compete for resources, and establish ecological niches. Among these, indole-based compounds derived from tryptophan are of significant interest due to their roles in quorum sensing and virulence. This guide focuses on 5-Chlorotryptophol, a halogenated analog of the well-known quorum sensing molecule tryptophol. While tryptophol's functions are increasingly understood, the biological significance of its halogenated derivatives remains largely unexplored. The introduction of a chlorine atom suggests potentially novel bioactivity and altered chemical properties, making 5-Chlorotryptophol a compelling target for drug discovery and chemical ecology research. This document provides the scientific rationale and detailed protocols for inducing, isolating, identifying, and functionally characterizing 5-Chlorotryptophol from fungal co-cultures.
Section 1: Scientific Premise and Foundational Concepts
The Significance of Fungal Co-Culture
In their natural habitats, fungi rarely exist in isolation. They are part of complex microbial consortia, constantly competing and interacting with other fungi, bacteria, and host organisms.[1] Standard laboratory monoculture conditions often fail to replicate this environmental pressure, leaving many biosynthetic gene clusters (BGCs) silent.[2] The co-culture technique, which intentionally grows two or more different microbial species in a shared environment, is a powerful strategy to mimic these natural interactions.[3][4] This induced stress and chemical cross-talk can awaken dormant BGCs, leading to the production of novel or "cryptic" secondary metabolites that are not observed in axenic cultures.[2][5] This approach is foundational for discovering compounds like 5-Chlorotryptophol, whose production may be triggered by interspecies competition.[6]
Tryptophol and its Halogenated Analog: A Case for Exploration
Tryptophol is an aromatic alcohol widely recognized as a quorum-sensing molecule (QSM) in fungi, including human pathogens like Candida albicans and amphibian pathogens like Batrachochytrium dendrobatidis (Bd).[7][8] It regulates fungal density and morphological transitions, such as the yeast-to-hyphal switch, a key virulence factor.[9]
The focus of this guide, 5-Chlorotryptophol, is a structural analog bearing a chlorine atom on the indole ring. Halogenation is a common modification in natural products that can dramatically alter a molecule's biological activity, lipophilicity, and metabolic stability. The mechanism of action for chlorinated compounds can involve binding to ergosterol on the fungal plasma membrane or inhibiting essential enzymes.[10] Therefore, it is hypothesized that 5-Chlorotryptophol may exhibit enhanced or entirely different bioactivities compared to its non-halogenated parent, tryptophol.
Hypothesized Biosynthetic Pathway
The biosynthesis of 5-Chlorotryptophol likely originates from the essential amino acid L-tryptophan, following a pathway analogous to other indole derivatives.[11] The core pathway involves the conversion of tryptophan to indole-3-pyruvic acid and subsequently to indole-3-acetaldehyde, which is then reduced to tryptophol. The key chlorination step is likely catalyzed by a flavin-dependent halogenase enzyme, which would act on an activated tryptophan or tryptophol precursor. The genes for these enzymes are often co-located within a single BGC.[12]
Figure 2: Experimental workflow for inducing metabolite production via co-culture.
Section 3: Protocol: Metabolite Extraction
This protocol describes a liquid-liquid extraction method to isolate secondary metabolites from both the fungal mycelia and the culture broth.
Materials
-
Ethyl acetate (EtOAc), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Cheesecloth or sterile filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Sonicator bath
Step-by-Step Methodology
-
Separation of Mycelia and Supernatant:
-
Rationale: Separating biomass from the liquid medium allows for the distinct analysis of intracellular and extracellular metabolites.
-
Procedure: At the end of the incubation period, harvest the cultures by filtering through several layers of sterile cheesecloth. Collect the liquid supernatant (filtrate) and the mycelial biomass separately. Freeze-dry the mycelia for efficient subsequent extraction.
-
-
Extraction from Supernatant:
-
Rationale: Ethyl acetate is a moderately polar solvent effective at extracting a wide range of secondary metabolites from the aqueous culture medium.
-
Procedure: Transfer the collected supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate, then collect the upper organic (EtOAc) layer. Repeat this extraction process two more times, pooling the organic layers.
-
-
Extraction from Mycelia:
-
Rationale: Sonication in methanol disrupts cell walls, facilitating the release of intracellular metabolites.
-
Procedure: Submerge the lyophilized mycelial mass in methanol in a beaker (approx. 10 mL per 1 g dry weight). Place the beaker in a sonicator bath and sonicate for 30 minutes. [13]Filter the mixture to remove cell debris and collect the methanol extract.
-
-
Drying and Concentration:
-
Rationale: Removal of the solvent concentrates the metabolites into a crude extract, making it suitable for storage and analysis.
-
Procedure: Dry the pooled ethyl acetate and methanol extracts separately using a rotary evaporator under reduced pressure. The resulting crude extracts can be weighed and stored at -20°C until further analysis. A similar extraction should be performed on the media-only control flasks to identify compounds originating from the medium itself. [14]
-
Section 4: Analytical Workflow: Identification and Analysis
The primary technique for identifying and quantifying 5-Chlorotryptophol in the crude extracts is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). [15][16]
Rationale for LC-MS/MS
-
Chromatographic Separation (LC): The LC component separates the complex mixture of metabolites in the crude extract based on their physicochemical properties (e.g., polarity), reducing ion suppression and allowing for cleaner mass spectra.
-
Mass Spectrometry (MS): The MS component serves two purposes. First, it measures the mass-to-charge ratio (m/z) of the intact molecule (MS1), which allows for the determination of its molecular formula. Second, it fragments the molecule and measures the m/z of the resulting fragments (MS2), providing a structural fingerprint.
Key Steps in Identification
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Run a gradient elution from high aqueous content (e.g., water with 0.1% formic acid) to high organic content (e.g., acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan (MS1) to detect parent ions.
-
Use data-dependent acquisition (DDA) to trigger fragmentation (MS2) of the most abundant ions.
-
-
Data Analysis and Identification:
-
Extracted Ion Chromatogram (EIC): Search the MS1 data for the theoretical m/z of protonated 5-Chlorotryptophol (C₁₀H₁₁ClNO, exact mass: 196.0529 [M+H]⁺).
-
Isotopic Pattern: A key confirmatory feature will be the presence of the characteristic chlorine isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks in the mass spectrum for any chlorine-containing ion: one at the mass corresponding to ³⁵Cl (M) and a second, smaller peak at M+2 with approximately one-third the intensity.
-
Fragmentation (MS2): Compare the experimental MS2 fragmentation pattern to predicted fragmentation patterns or to that of a tryptophol standard. Expected fragments would include the loss of water and side-chain cleavage.
-
Comparative Metabolomics: Critically, compare the chromatograms of the co-culture extracts to the monoculture and media blank controls. A peak corresponding to 5-Chlorotryptophol that is present or significantly upregulated only in the co-culture provides strong evidence of interaction-induced biosynthesis. [13]
-
Figure 3: Analytical workflow for the identification of 5-Chlorotryptophol.
Section 5: Protocols: Functional Characterization
Once 5-Chlorotryptophol has been putatively identified and ideally purified, its biological activity can be assessed.
Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound against a target fungus.
-
Procedure:
-
Prepare a serial two-fold dilution of purified 5-Chlorotryptophol in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for yeasts).
-
Add a standardized inoculum of the target fungal strain (e.g., C. albicans) to each well.
-
Include positive (no compound) and negative (no fungus) growth controls.
-
Incubate the plate at 35-37°C for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. [7][17] 6. To determine the MFC , aliquot a small volume from the wells showing no growth onto an agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.
-
Table 1: Example Antifungal Activity Data for Tryptophol Analogs
| Compound | Target Organism | MIC (mM) | MFC (mM) | Reference |
| Tryptophol | C. albicans | 2 | >8 | [7] |
| Tryptophol | A. fumigatus | 8 | >8 | [7] |
| Tryptophol | C. neoformans | 3.12 | 6.25 | [17] |
| 5-Chlorotryptophol | C. albicans | To be determined | To be determined | N/A |
This table presents known data for tryptophol to provide a benchmark for experiments on 5-Chlorotryptophol.
Quorum Sensing / Morphogenesis Assay
This assay assesses the ability of 5-Chlorotryptophol to inhibit the yeast-to-hyphal transition in C. albicans, a key quorum-sensing-mediated virulence trait.
-
Procedure:
-
Prepare liquid hyphae-inducing media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Dispense the media into a 24-well plate containing various concentrations of 5-Chlorotryptophol.
-
Inoculate each well with C. albicans yeast cells to a final density of 1x10⁶ cells/mL.
-
Incubate at 37°C with 5% CO₂ for 4-6 hours.
-
Observe the cells under a microscope. Quantify the percentage of cells that have formed germ tubes or true hyphae compared to a vehicle control. A significant reduction in filamentation indicates potential quorum-sensing interference.
-
References
- Benchchem. (n.d.). The Enigmatic Pathway: A Technical Guide to 5-Hydroxytryptophol Biosynthesis in Fungal Species. Benchchem.
-
Pierce, E. C., et al. (2023). Metabolomics of bacterial-fungal pairwise interactions reveal conserved molecular mechanisms. Scientific Reports, 13(1), 1-15. Retrieved from [Link]
-
Rateb, M. E., & Ebel, R. (2011). Fungal–fungal co-culture: a primer for generating chemical diversity. Natural Product Reports, 28(7), 1275-1284. Retrieved from [Link]
-
Jirayut, L., et al. (2022). In vitro effects of quorum sensing molecules (Tryptophol) on the growth of antifungal drug-resistant fungi. Journal of Medicine and Health Sciences, 29(3), 67-78. Retrieved from [Link]
-
Munyampundu, J. P., et al. (2021). Fungal Secondary Metabolites and Small RNAs Enhance Pathogenicity during Plant-Fungal Pathogen Interactions. International Journal of Molecular Sciences, 22(18), 10006. Retrieved from [Link]
-
de Oliveira, H. C., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Journal of Applied Microbiology, 131(3), 1169-1181. Retrieved from [Link]
-
Al-Janabi, Z. (2021). Purification of fungal culture. ResearchGate. Retrieved from [Link]
-
Gow, N. A. R., & Netea, M. G. (2024). Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics. Journal of Fungi, 10(2), 108. Retrieved from [Link]
-
Wongsuk, T., et al. (2023). The potential role of fungal Quorum-sensing, Tryptophol, in human pathogenic fungi focusing on systemic mycosis. Journal of Medicine and Health Sciences, 30(3), 1-13. Retrieved from [Link]
-
de Oliveira, A. G., et al. (2024). Endophytic Fungi Co-Culture: An Alternative Source of Antimicrobial Substances. Microorganisms, 12(11), 2185. Retrieved from [Link]
-
Hiruma, K., et al. (2018). A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae. Nature Communications, 9(1), 1-13. Retrieved from [Link]
-
Vágvölgyi, C., et al. (2015). Secondary metabolites in fungus-plant interactions. Acta Microbiologica et Immunologica Hungarica, 62(3), 231-256. Retrieved from [Link]
-
Lee, J., et al. (2023). Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins. Molecules, 28(23), 7808. Retrieved from [Link]
-
El-Elimat, T., et al. (2017). Enhanced dereplication of fungal cultures via use of mass defect filtering. Journal of Natural Products, 80(2), 268-277. Retrieved from [Link]
-
Ling, A. P. K., & Tan, Y. H. (2017). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum. Sains Malaysiana, 46(10), 1845-1854. Retrieved from [Link]
-
Zhang, P., & Li, Y. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 304. Retrieved from [Link]
-
Pasmans, F., et al. (2019). Growth Regulation in Amphibian Pathogenic Chytrid Fungi by the Quorum Sensing Metabolite Tryptophol. Frontiers in Microbiology, 9, 3277. Retrieved from [Link]
-
El-Sayed, E. S. A., et al. (2024). Aspergillus-Penicillium co-culture: An investigation of bioagents for controlling Fusarium proliferatum-induced basal rot in onion. AIMS Microbiology, 10(4), 863-886. Retrieved from [Link]
-
Chen, C., et al. (2023). Inhibitory Activity and Mechanism of Action with Thymol against the Blueberry Pathogenic Fungi Caused by Neopestalotiopsis clavispora. Foods, 12(17), 3267. Retrieved from [Link]
-
Wang, Y., et al. (2012). De novo GTP Biosynthesis Is Critical for Virulence of the Fungal Pathogen Cryptococcus neoformans. PLoS Pathogens, 8(10), e1002957. Retrieved from [Link]
-
Muanprasat, C., et al. (2020). Inhibition of CFTR-mediated intestinal chloride secretion by a fungus-derived arthropsolide A: Mechanism of action and anti-diarrheal efficacy. European Journal of Pharmacology, 885, 173393. Retrieved from [Link]
-
Kovács, R., et al. (2023). Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms. Journal of Fungi, 9(4), 434. Retrieved from [Link]
-
Cantrell, C. L., et al. (2019). Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents. Frontiers in Microbiology, 10, 190. Retrieved from [Link]
-
Albright, J. C., et al. (2015). Metabolomics Protocols for Filamentous Fungi. Methods in Molecular Biology, 1272, 229-245. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Advances of Metabolomics in Fungal Pathogen–Plant Interactions. Metabolites, 9(8), 169. Retrieved from [Link]
-
Arachchige, P. S. (2022). Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics. Mississippi State University. Retrieved from [Link]
-
Chen, Y., et al. (2018). Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment. mBio, 9(5), e01783-18. Retrieved from [Link]
-
Xu, S., et al. (2023). The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites. Microorganisms, 11(2), 464. Retrieved from [Link]
-
Pasmans, F., et al. (2019). Table_2_Growth Regulation in Amphibian Pathogenic Chytrid Fungi by the Quorum Sensing Metabolite Tryptophol.DOCX. Frontiers. Retrieved from [Link]
-
Stephanson, N., et al. (2014). Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry. Journal of Chromatography B, 967, 185-191. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents [frontiersin.org]
- 5. Induction of Fungal Secondary Metabolites by Co-Culture with Actinomycete Producing HDAC Inhibitor Trichostatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aimspress.com [aimspress.com]
- 7. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 8. frontiersin.figshare.com [frontiersin.figshare.com]
- 9. Growth Regulation in Amphibian Pathogenic Chytrid Fungi by the Quorum Sensing Metabolite Tryptophol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A fungal sesquiterpene biosynthesis gene cluster critical for mutualist-pathogen transition in Colletotrichum tofieldiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolomics of bacterial-fungal pairwise interactions reveal conserved molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced dereplication of fungal cultures via use of mass defect filtering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]
Handling and storage procedures for 5-Chlorotryptophol
Application Note: Technical Guide to the Handling, Storage, and Solubilization of 5-Chlorotryptophol
Executive Summary
5-Chlorotryptophol (5-CTOL; CAS: 154-79-0) is a halogenated indole derivative and a reductive metabolite analogue of serotonin (5-hydroxytryptamine). While structurally related to the sleep-inducing compound tryptophol and the neurohormone melatonin, 5-CTOL is primarily utilized as a synthetic intermediate and a reference standard in metabolic profiling, particularly in studies distinguishing oxidative vs. reductive serotonin metabolism pathways (e.g., alcohol-induced shifts).
This guide defines the critical parameters for maintaining the physicochemical integrity of 5-CTOL. Indole derivatives are inherently electron-rich and susceptible to oxidative degradation and photolysis. Strict adherence to these protocols is required to prevent the formation of quinoidal byproducts which can confound biological assays.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-(5-Chloro-1H-indol-3-yl)ethanol |
| CAS Number | 154-79-0 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 57–59 °C |
| Solubility (DMSO) | ≥ 20 mg/mL (Clear solution) |
| Solubility (Ethanol) | ≥ 10 mg/mL |
| Solubility (Water) | Negligible (< 0.1 mg/mL) |
| pKa | ~16 (Indole NH), ~15 (Alcohol OH) |
Storage & Stability Protocol
The Core Challenge: The indole moiety is electron-rich, making the C2 and C3 positions prone to electrophilic attack and auto-oxidation, especially under light exposure (photolysis).
Solid State Storage
-
Temperature: Store at -20°C . Long-term stability is significantly compromised at room temperature (>25°C).
-
Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes the formation of indoxyl intermediates.
-
Container: Amber glass vials with PTFE-lined caps. Avoid clear glass to prevent photo-oxidation.
-
Desiccation: Store inside a secondary container (desiccator) to prevent moisture absorption, which accelerates hydrolytic degradation.
Solution State Stability
-
Solvent Choice: DMSO is the preferred solvent for stock solutions. It acts as a radical scavenger, offering minor protection against oxidation compared to alcohols.
-
Shelf Life:
-
Solid: 2 years at -20°C (if unopened).
-
Solution (DMSO, -20°C): 3 months.
-
Solution (Aqueous):Unstable. Prepare immediately prior to use.
-
Visualization: Storage Lifecycle
Figure 1: Critical workflow for the intake and long-term storage of 5-Chlorotryptophol to prevent oxidative degradation.
Solubilization & Handling Protocol
Pre-requisite: Bring the vial to room temperature before opening to prevent water condensation on the cold solid (hygroscopic shock).
Preparation of Stock Solution (100 mM)
-
Calculate: To prepare 1 mL of 100 mM stock:
-
Weigh 19.57 mg of 5-Chlorotryptophol.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Ethanol is an alternative, but DMSO is preferred for biological assays due to lower volatility.
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Quality Control: If the solution is dark brown or contains precipitate, oxidation has occurred. Discard.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Freeze: Store at -80°C (preferred) or -20°C. Avoid freeze-thaw cycles.
Preparation of Working Solution (Assay Medium)
-
Dilution Factor: Maintain the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cell culture or enzyme assays.
-
Method:
-
Thaw stock solution at room temperature.
-
Add Stock slowly to the aqueous buffer while vortexing (not buffer to stock) to prevent precipitation ("crashing out").
-
Use within 4 hours. Indoles degrade rapidly in aqueous, oxygenated buffers (pH > 7.0 accelerates oxidation).
-
Visualization: Dilution Logic
Figure 2: Step-wise dilution strategy to maintain solubility and minimize solvent toxicity in biological assays.
Safety & Disposal (EHS)
-
Hazards: 5-Chlorotryptophol is classified as an Irritant .
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of as hazardous organic chemical waste. Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9037, 5-Chlorotryptophol. Retrieved from [Link]
- Cornford, P.A., et al. (1992).Metabolism of serotonin: The role of 5-hydroxytryptophol and analogues.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Halogenated Tryptophol Synthesis
Welcome to the technical support center for the synthesis of halogenated tryptophols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to these valuable compounds. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, providing you with the in-depth knowledge needed to overcome common challenges like low yield, poor regioselectivity, and difficult purifications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of halogenated tryptophols in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Halogenated Tryptophol
Question: I am attempting to halogenate tryptophol using N-Bromosuccinimide (NBS), but I am getting a very low yield of my target 5-bromo-tryptophol. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the halogenation of tryptophol are a common issue and can often be traced back to a few key factors related to the reactivity of the indole nucleus and the stability of the starting material and product.
Potential Causes and Troubleshooting Steps:
-
Degradation of Tryptophol: Tryptophol, like many indole derivatives, can be sensitive to strongly acidic or oxidative conditions. The hydrogen bromide (HBr) generated in situ during bromination with NBS can lead to acid-catalyzed decomposition or polymerization of the starting material or product.
-
Solution: Add a non-nucleophilic weak base to the reaction mixture to scavenge the generated acid. A common choice is sodium carbonate (Na₂CO₃) or barium carbonate (BaCO₃).
-
-
Oxidation of the Hydroxyl Group: The primary alcohol of tryptophol can be oxidized by some halogenating agents, especially under harsh conditions, leading to the formation of aldehydes or carboxylic acids. N-halosuccinimides can act as oxidizing agents.[1]
-
Solution: Protect the hydroxyl group prior to halogenation. A common strategy is to convert it to a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or a benzyl ether. These protecting groups are generally stable to electrophilic halogenation conditions and can be readily removed afterward.[2][3]
-
-
Incorrect Stoichiometry of the Halogenating Agent: Using a large excess of the halogenating agent can lead to the formation of di- or poly-halogenated byproducts, which will lower the yield of the desired mono-halogenated product.
-
Solution: Carefully control the stoichiometry of the halogenating agent. Start with 1.0 to 1.1 equivalents of the N-halosuccinimide and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. If the temperature is too low, the reaction may be too slow to go to completion. If it is too high, side reactions and degradation may be favored.
-
Solution: For the halogenation of activated rings like indole with NBS or NCS, the reaction is often carried out at or below room temperature (0 °C to 25 °C). Start at a lower temperature and allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Issue 2: Poor Regioselectivity - Halogenation at the Wrong Position
Question: I am trying to synthesize 6-chloro-tryptophol, but I keep getting the 3-chloro isomer as the major product. How can I control the regioselectivity of the halogenation?
Answer:
This is a classic challenge in indole chemistry. The indole ring is inherently electron-rich, and the C3 position is the most nucleophilic, making it the most likely site for electrophilic attack.[4][5]
Understanding the Mechanism:
The electrophilic substitution on the indole ring proceeds through a cationic intermediate (a sigma complex). The intermediate formed by attack at C3 is the most stable because the positive charge can be delocalized over the benzene ring without disrupting the aromaticity of the pyrrole nitrogen's lone pair contribution to the aromatic system.
Strategies to Influence Regioselectivity:
-
Protecting the Indole Nitrogen: The reactivity of the indole ring can be modulated by placing an electron-withdrawing group on the nitrogen atom. This reduces the nucleophilicity of the C3 position and can favor halogenation at other positions on the benzene ring.
-
Solution: Protect the indole nitrogen with a group such as tosyl (Ts) or a carbamate. This can sometimes direct halogenation to the C6 position, although C2 halogenation can also be a competing pathway.[6]
-
-
Choice of Halogenating Agent and Catalyst: The nature of the electrophile can influence the regioselectivity.
-
Solution: While N-halosuccinimides are common, other reagents might offer different selectivity. For instance, using sulfuryl chloride (SO₂Cl₂) can sometimes favor chlorination at the C2 position. For directing halogenation to the benzene ring (C4, C5, C6, C7), more specialized methods, often involving directed metalation or enzymatic approaches, may be necessary for high regioselectivity.[7][8]
-
Issue 3: Formation of Multiple Impurities and Byproducts
Question: My reaction mixture is very complex, and I am having trouble isolating my desired halogenated tryptophol. What are the common side reactions, and how can I minimize them?
Answer:
A complex reaction mixture is often the result of several competing side reactions.
Common Side Reactions and Prevention:
-
Di-halogenation: As mentioned, using an excess of the halogenating agent can lead to the formation of di-halogenated products. The initially formed mono-halogenated tryptophol is still an electron-rich indole and can react further.
-
Prevention: Use a slight excess (1.05 equivalents) of the halogenating agent and add it portion-wise to the reaction mixture while monitoring by TLC. This helps to maintain a low concentration of the halogenating agent at any given time.
-
-
Oxindole Formation: Over-oxidation of the indole ring can lead to the formation of 2-oxindole derivatives. This is more likely with stronger halogenating agents or in the presence of water.
-
Prevention: Run the reaction under anhydrous conditions. Use freshly recrystallized N-halosuccinimide, as impurities can sometimes promote side reactions.[9]
-
-
Radical Reactions (with NBS): N-Bromosuccinimide can also be a source of bromine radicals, especially in the presence of light or radical initiators. This can lead to undesired side-chain bromination.[10]
-
Prevention: Run the reaction in the dark and avoid using radical initiators like AIBN or benzoyl peroxide, unless allylic or benzylic bromination is the desired outcome.
-
Frequently Asked Questions (FAQs)
-
Q1: Do I need to protect the hydroxyl group of tryptophol before halogenation?
-
Q2: What is the best solvent for the halogenation of tryptophol?
-
A2: Aprotic solvents are generally preferred to minimize side reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices. For N-halosuccinimide reactions, acetonitrile has been shown to be effective.[10]
-
-
Q3: How can I purify my halogenated tryptophol?
-
A3: Column chromatography is the most common method for purifying halogenated tryptophols.[11][12][13]
-
Normal-Phase Chromatography: Using a silica gel stationary phase and a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is effective for separating compounds with different polarities.
-
Reversed-Phase Chromatography: For more polar compounds, a C18-functionalized silica stationary phase with a mobile phase of water and an organic solvent (like acetonitrile or methanol) can be used.
-
-
-
Q4: My halogenated tryptophol seems to be unstable. How should I store it?
-
A4: Many halogenated indoles can be sensitive to light and air, leading to gradual decomposition. It is best to store the purified compound as a solid, under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C) protected from light.
-
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Mono-halogenation of Protected Tryptophol
| Halogenating Agent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| NCS | 1.05 | Acetonitrile | 0 to 25 | 2-4 | Add NCS portion-wise. |
| NBS | 1.05 | DCM or THF | 0 to 25 | 1-3 | Run in the dark to avoid radical reactions. |
| NIS | 1.1 | Acetonitrile | 25 | 4-6 | N-Iodosuccinimide is less reactive than NBS and NCS. |
Proposed General Protocol for the Synthesis of 5-Bromo-tryptophol
This protocol is a generalized procedure based on established methods for indole halogenation and requires optimization for specific substrates.
Step 1: Protection of the Hydroxyl Group
-
Dissolve tryptophol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude TBDMS-protected tryptophol by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 2: Bromination
-
Dissolve the TBDMS-protected tryptophol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the tryptophol solution over 30 minutes, keeping the temperature at 0 °C and protecting the reaction from light.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude 5-bromo-TBDMS-tryptophol in THF.
-
Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify the crude 5-bromo-tryptophol by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.
Visualizing the Workflow
Logical Troubleshooting Flow for Low Yield
Caption: A flowchart for diagnosing and resolving low-yield issues.
Electrophilic Bromination Mechanism at C3
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protection and Deprotection [cem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 7. A Structure‐Guided Switch in the Regioselectivity of a Tryptophan Halogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Chlorotryptophol Stability & Degradation
Executive Summary & Technical Context
5-Chlorotryptophol (5-CT) is a halogenated indole derivative, structurally analogous to serotonin and melatonin precursors. Like many indoles, it exhibits significant sensitivity to oxidative stress, photo-oxidation, and acidic environments.
In solution, the primary degradation pathway involves the oxidation of the indole C2-C3 double bond, leading to the formation of 5-chloroisatin , dimers , and complex quinoidal species . These degradation products often manifest as a yellow-to-brown discoloration and the appearance of late-eluting impurities in Reverse Phase HPLC (RP-HPLC).
This guide provides a root-cause analysis and actionable protocols to mitigate these issues, ensuring data integrity in your biological or synthetic workflows.
Mechanism of Degradation
To troubleshoot effectively, one must understand the underlying chemistry. The indole moiety is electron-rich, making it a scavenger for reactive oxygen species (ROS).
Key Degradation Pathways
-
Photo-Oxidation: Exposure to UV/VIS light promotes the formation of radical cations at the nitrogen atom, initiating polymerization or oxidation to 5-chloroisatin.
-
Acid-Catalyzed Dimerization: In acidic media, the C3 position becomes nucleophilic, attacking the protonated C2 position of another molecule, forming dimers.
-
Solvent-Mediated Oxidation: DMSO, while a potent solvent, is hygroscopic and can contain trace peroxides, accelerating oxidation.
Visualizing the Pathway
The following diagram outlines the critical degradation nodes for 5-Chlorotryptophol.
Figure 1: Simplified degradation cascade of 5-Chlorotryptophol showing light and oxygen as primary triggers for radical formation and subsequent oxidation/polymerization.
Troubleshooting Guide (Q&A)
Category A: Visual Appearance & Solubility
Q1: My 5-CT stock solution in DMSO has turned from clear to yellow/amber. Is it still usable?
-
Diagnosis: The yellow color is a hallmark of oxidative degradation , likely indicating the formation of 5-chloroisatin or conjugated quinoids.
-
Root Cause: Exposure to light or air during storage. DMSO is hygroscopic; absorbed water can facilitate these reactions.
-
Action:
-
Perform a QC check (HPLC/LC-MS).[1] If purity is <95%, discard the solution.
-
Prevention: Store future stocks in amber glass vials with a septum, purged with Argon or Nitrogen.
-
Q2: I observe precipitation when diluting my DMSO stock into aqueous buffer.
-
Diagnosis: "Crashing out" due to hydrophobicity. 5-CT is lipophilic.
-
Action:
-
Step-Down Dilution: Do not add neat DMSO stock directly to a large volume of buffer. Instead, perform an intermediate dilution (e.g., 1:10 in ethanol or 50% DMSO) before the final spike.
-
Sonication: Mild sonication (30 sec) can re-solubilize micro-precipitates, but monitor temperature to prevent degradation.
-
Category B: Chromatography (HPLC/LC-MS)
Q3: I see "ghost peaks" eluting after my main 5-CT peak.
-
Diagnosis: These are likely hydrophobic dimers or oxidized derivatives.
-
Technical Insight: 5-Chloroisatin is less polar than the parent tryptophol and may elute later on C18 columns depending on pH, though often it elutes earlier due to the ketone. Dimers almost always elute later.
-
Action:
-
Check the peak UV spectrum.[2] Intact 5-CT has a characteristic indole max ~280-290 nm. Degradants often show bathochromic shifts (absorbance >300 nm).
-
Run a blank injection of your solvent (DMSO/EtOH). Aged DMSO can show its own impurity peaks.
-
Category C: Storage & Handling[3][4][5][6]
Q4: Can I store 5-CT in Ethanol instead of DMSO?
-
Answer: Yes, and it is often preferred for stability.
-
Reasoning: Ethanol evaporates easier (concentrating the sample if not sealed) but is less prone to peroxide accumulation than DMSO. However, at -20°C, DMSO freezes solid (protecting the sample), while ethanol remains liquid (allowing slow diffusion of oxygen).
-
Recommendation:
-
Short-term (<1 week): Ethanol is acceptable.
-
Long-term (>1 month): Anhydrous DMSO, aliquoted, frozen at -20°C or -80°C, and protected from light.
-
Protocol: Preparation of High-Stability Stock Solutions
This protocol minimizes oxygen and light exposure, the two biggest enemies of 5-CT stability.
Reagents Required:
-
5-Chlorotryptophol (Solid)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, stored under N2)
-
Amber glass vials (Borosilicate)
Workflow:
-
Environment: Work in a low-light environment or use amber glassware.
-
Weighing: Weigh the solid quickly. Do not leave the stock bottle open.
-
Solvent Prep: Degas the DMSO by bubbling Nitrogen or Argon gas through it for 5-10 minutes before use.
-
Dissolution:
-
Add DMSO to the solid.
-
Vortex until fully dissolved.
-
Critical: If the solution is not clear, sonicate for max 60 seconds.
-
-
Aliquoting:
-
Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL).
-
Overlay with Nitrogen: Gently blow inert gas into the headspace of the vial before capping.
-
-
Storage: Place vials in a light-proof box at -20°C (or -80°C for >6 months storage).
Data Summary: Solvent Compatibility
| Solvent | Solubility (Est.)[3][4][5] | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Moderate (Hygroscopic/Peroxides) | Best for long-term frozen storage. |
| Ethanol | High (>25 mM) | Low (Evaporation risk) | Good for immediate use or short-term -20°C. |
| Water/PBS | Very Low (<1 mM) | High (Oxidation/Hydrolysis) | Do not store. Prepare fresh immediately before use. |
| Acetonitrile | High | Low | Excellent for analytical standards (HPLC). |
Troubleshooting Logic Tree
Use this flowchart to diagnose issues with your 5-CT experiments.
Figure 2: Diagnostic decision tree for evaluating 5-Chlorotryptophol solution integrity.
References
-
Indole Oxidation Mechanisms
-
Solvent Effects on Indoles
-
Solubility of drugs in ethanol and DMSO.[5] (2021). ResearchGate.
-
-
General Stability of Pharmaceutical Indoles
-
Degradation of Citalopram (Indole derivative) by Simulated Sunlight. (2005).[6] PubMed.
-
-
HPLC Analysis of Impurities
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Storing medicines at ambient temperatures – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-Chlorotryptophol Resolution in HPLC
Welcome to the dedicated technical support guide for resolving challenges in the high-performance liquid chromatography (HPLC) analysis of 5-Chlorotryptophol. This resource is designed for researchers, analytical chemists, and drug development professionals who are seeking to improve the resolution, peak shape, and overall robustness of their analytical methods for this compound.
The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play. By understanding the "why" behind each adjustment, you will be better equipped to develop and troubleshoot methods for 5-Chlorotryptophol and other related indole compounds.
Table of Contents
-
Fundamental Concepts: Understanding the Challenge
-
Frequently Asked Questions (FAQs) & Troubleshooting
-
My 5-Chlorotryptophol peak is showing significant tailing. What are the likely causes and how can I fix it?
-
I am seeing poor resolution between 5-Chlorotryptophol and a closely related impurity. What are the first steps to improve separation?
-
What is the optimal starting point for mobile phase selection for 5-Chlorotryptophol analysis?
-
How does pH control impact the retention and peak shape of 5-Chlorotryptophol?
-
Could my column choice be the issue? What stationary phase is recommended?
-
-
Systematic Troubleshooting Workflow
-
Experimental Protocols
-
Protocol 1: Systematic Approach to Eliminating Peak Tailing
-
Protocol 2: Methodical Improvement of Resolution
-
-
References
Fundamental Concepts: The Challenge with 5-Chlorotryptophol
5-Chlorotryptophol, like many indole-containing molecules, presents a unique set of challenges in reversed-phase HPLC. Its heterocyclic structure contains a nitrogen atom that can interact with residual silanols on the silica backbone of many C18 columns, leading to undesirable peak tailing. Furthermore, its relatively non-polar nature means that subtle changes in mobile phase composition can have significant effects on retention and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5-Chlorotryptophol peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a compound like 5-Chlorotryptophol in reversed-phase HPLC is most commonly attributed to secondary interactions between the analyte and the stationary phase. The primary culprit is often the interaction of the indole nitrogen with acidic, un-capped silanol groups on the silica surface of the column packing material.
Causality and Solutions:
-
Silanol Interactions: The lone pair of electrons on the indole nitrogen can form strong hydrogen bonds with surface silanols (Si-OH). These are high-energy interactions compared to the desired hydrophobic interactions with the C18 chains, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.
-
Solution 1: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured using high-purity silica with a much lower concentration of metal contaminants (which can create more acidic silanols). Furthermore, they undergo a process called "end-capping," where any remaining accessible silanols are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert. Opting for a column specifically marketed as "base-deactivated" or "high-purity" is a critical first step.
-
Solution 2: Mobile Phase Modification:
-
Lower pH: By lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid), you can protonate the residual silanol groups, reducing their ability to interact with the basic indole nitrogen.
-
Competitive Additives: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the 5-Chlorotryptophol. A typical starting concentration is 0.1% (v/v) TEA, with the pH of the mobile phase then adjusted.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.
-
Solution: Perform a loading study. Systematically decrease the concentration of your injected sample to see if the peak shape improves. If it does, you have identified your optimal working concentration range.
-
-
Extra-Column Dead Volume: Excessive tubing length between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Ensure that all connecting tubing is as short as possible and that the internal diameter is appropriate for your system (e.g., 0.005" or smaller for UHPLC systems).
-
Q2: I am seeing poor resolution between 5-Chlorotryptophol and a closely related impurity. What are the first steps to improve separation?
A2: Improving resolution requires manipulating the "selectivity" (α) of your chromatographic system, which is a measure of the separation between two peaks. This is most effectively achieved by altering the mobile phase composition or the stationary phase chemistry.
Troubleshooting Workflow for Poor Resolution:
1. Change the Organic Modifier:
-
Rationale: Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC, and they offer different selectivities due to their distinct chemical properties.[1] Methanol is a protic solvent and is a better hydrogen bond donor and acceptor, while acetonitrile is aprotic with a strong dipole moment. These differences alter how the analytes interact with both the mobile phase and the stationary phase, which can change their relative retention times.[2][3]
-
Action: If you are currently using methanol, try switching to an equivalent strength of acetonitrile, or vice versa. For example, a mobile phase of 50:50 water:methanol is roughly equivalent in elution strength to 60:40 water:acetonitrile. This change can sometimes reverse the elution order of closely eluting peaks or increase the space between them.
2. Adjust the Organic/Aqueous Ratio:
-
Rationale: Decreasing the percentage of the organic modifier in the mobile phase will increase the retention time of non-polar compounds like 5-Chlorotryptophol. This increased interaction time with the stationary phase can often lead to better separation between closely eluting peaks.
-
Action: If your current method uses 50% acetonitrile, try reducing it to 45% or 40%. This is often a simple and highly effective way to improve resolution.
3. Modify the Column Temperature:
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[4] Lowering the temperature generally increases mobile phase viscosity, leading to longer retention times and potentially better resolution.[4] Conversely, increasing the temperature can sometimes improve peak efficiency (making peaks sharper), which can also enhance resolution.
-
Action: Try adjusting the column oven temperature by ±10°C from your current setting to see if resolution improves. Ensure the temperature remains within the column's recommended operating range.
4. Change the Stationary Phase:
-
Rationale: If mobile phase adjustments are insufficient, the column chemistry is the next logical parameter to change.[5] The choice of stationary phase has a significant impact on selectivity.[5]
-
Action:
-
Phenyl Column: For aromatic compounds like 5-Chlorotryptophol, a phenyl-hexyl or other phenyl-based column can offer a different selectivity compared to a standard C18.[6] The phenyl rings in the stationary phase can engage in π-π interactions with the indole ring of the analyte, providing a different separation mechanism than the purely hydrophobic interactions of a C18 phase.[7]
-
Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help to shield the analyte from residual silanols, improving peak shape for basic compounds and offering a unique selectivity.
-
Q3: What is the optimal starting point for mobile phase selection for 5-Chlorotryptophol analysis?
A3: A good starting point for developing a method for a moderately non-polar molecule like 5-Chlorotryptophol on a C18 column would be a mobile phase consisting of a buffered aqueous phase and an organic modifier.
Recommended Starting Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (around 2.7) to suppress silanol activity and ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.[1] |
| Gradient | 10% to 90% B over 15 minutes | A generic screening gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | 220 nm or 280 nm (UV) | Indole compounds have strong absorbance at these wavelengths. |
From this initial screening run, you can determine the percentage of organic modifier at which 5-Chlorotryptophol elutes and then develop either an optimized gradient or an isocratic method around that point.
Q4: How does pH control impact the retention and peak shape of 5-Chlorotryptophol?
A4: Mobile phase pH is a critical parameter for both peak shape and selectivity.
-
Impact on Peak Shape: As discussed in Q1, a low pH (e.g., below 3.5) is highly beneficial for improving the peak shape of basic compounds like 5-Chlorotryptophol. The acidic conditions protonate the surface silanols on the silica packing, minimizing the secondary ionic interactions that cause peak tailing.
-
Impact on Retention/Selectivity: While the pKa of the indole nitrogen is very low (around -2), meaning it is not easily protonated, any ionizable impurities in the sample will have their retention times significantly altered by pH changes. Therefore, controlling the pH with a buffer (e.g., formate, acetate, or phosphate) is crucial for ensuring reproducible retention times and selectivity, especially when separating 5-Chlorotryptophol from its potential degradation products or precursors. Aromatic hydrocarbons are generally well-retained on reversed-phase columns, and while pH may not drastically change the retention of the target molecule itself, it provides robustness to the overall separation from other components.[8]
Q5: Could my column choice be the issue? What stationary phase is recommended?
A5: Yes, the column is the heart of the separation, and its choice is paramount.
-
For General Purpose/Initial Screening: A high-purity, base-deactivated C18 column is the workhorse of reversed-phase HPLC and is an excellent starting point. Look for columns with specifications that include high surface area, high carbon load, and thorough end-capping.
-
For Improved Selectivity (especially for aromatic isomers or related substances): A Phenyl-Hexyl column is highly recommended. The π-π interactions offered by the phenyl stationary phase can provide unique selectivity for aromatic analytes that cannot be achieved on a C18 column.[7]
-
For Improved Peak Shape of Basic Compounds: An Embedded Polar Group (EPG) column can offer superior peak shape by shielding the analyte from residual silanols.
Column Parameter Considerations:
| Parameter | Recommendation | Impact on Performance |
| Particle Size | < 3 µm (for UHPLC/HPLC) | Smaller particles provide higher efficiency (sharper peaks) and better resolution, but at the cost of higher backpressure.[4][9] |
| Column Length | 100 mm or 150 mm | Longer columns provide more theoretical plates and thus better resolution, but lead to longer analysis times and higher backpressure.[4][10] |
| Internal Diameter | 4.6 mm (standard HPLC) or 2.1 mm (UHPLC) | Narrower columns are more sensitive and use less solvent but are more susceptible to extra-column band broadening.[11] |
Systematic Troubleshooting Workflow
When encountering poor resolution, a systematic approach is more effective than random adjustments. The following flowchart outlines a logical workflow.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC Resolution - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. auroraprosci.com [auroraprosci.com]
Stability testing of 5-Chlorotryptophol under different conditions
Welcome to the technical support center for 5-Chlorotryptophol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As a substituted tryptophol, 5-Chlorotryptophol's stability is a critical parameter for ensuring the accuracy of experimental results and the quality of pharmaceutical preparations. This document provides a comprehensive overview of potential stability issues and detailed protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Here, we address common questions and issues that may arise during the handling and stability testing of 5-Chlorotryptophol.
Q1: My 5-Chlorotryptophol solution appears to be degrading over time, even when stored in the dark. What could be the cause?
A1: While photostability is a significant concern for many indole derivatives, degradation can also occur due to other factors. One common cause is the pH of your solution. 5-Chlorotryptophol, like other tryptophols, can be susceptible to acid- or base-catalyzed hydrolysis. The indole ring itself is generally stable, but the ethyl alcohol side chain can undergo reactions. It is crucial to buffer your solutions to a pH where the molecule exhibits maximum stability, which typically is near neutral pH for many organic molecules. Additionally, consider the possibility of oxidative degradation, which can occur even in the absence of light. Ensure your solvents are degassed and consider purging your storage containers with an inert gas like nitrogen or argon.
Q2: I am observing multiple peaks in my HPLC analysis of a stressed sample of 5-Chlorotryptophol. How do I identify which are degradation products?
A2: The appearance of new peaks in a chromatogram of a stressed sample compared to an unstressed control is the primary indication of degradation. To confirm, you should perform a peak purity analysis using a photodiode array (PDA) detector. If a peak is pure, the spectra across the peak will be homogenous. Degradation products will often have different UV-Vis spectra compared to the parent compound. For definitive identification, mass spectrometry (MS) is the gold standard. By coupling your HPLC to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the parent compound and the new peaks, which is invaluable for elucidating the structures of the degradation products.
Q3: What are the likely degradation pathways for 5-Chlorotryptophol?
A3: Based on the known chemistry of indole and tryptophol derivatives, several degradation pathways are plausible for 5-Chlorotryptophol under stress conditions:
-
Oxidation: The indole ring is susceptible to oxidation. This can lead to the formation of N-formylkynurenine-like compounds through cleavage of the pyrrole ring, or the formation of oxindole derivatives.[1][2] The side chain can also be oxidized.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. This can involve radical mechanisms and lead to a complex mixture of degradation products.
-
Hydrolysis: While the indole ring is relatively stable to hydrolysis, extreme pH conditions could potentially lead to reactions. However, this is generally a less common pathway for this class of molecules compared to oxidation and photodegradation.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to cleavage of the side chain or other rearrangements.
Q4: How can I develop a stability-indicating HPLC method for 5-Chlorotryptophol?
A4: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. The key is to achieve adequate separation of all these components. Here is a general approach:
-
Column and Mobile Phase Screening: Start with a versatile reversed-phase column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate).
-
Forced Degradation: Subject 5-Chlorotryptophol to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a representative sample of degradation products.[3][4]
-
Method Optimization: Analyze the stressed samples using your initial HPLC conditions. The goal is to resolve the 5-Chlorotryptophol peak from all degradation product peaks. Adjust the gradient, flow rate, temperature, and mobile phase composition to improve resolution.
-
Validation: Once you have a method that demonstrates specificity for 5-Chlorotryptophol in the presence of its degradants, you must validate it according to ICH guidelines. This includes assessing parameters like linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for 5-Chlorotryptophol | - Inappropriate mobile phase pH- Column overload- Secondary interactions with the stationary phase | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase or end-capping. |
| Inconsistent retention times | - Inadequate column equilibration- Fluctuations in mobile phase composition or temperature- Column degradation | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column thermostat and ensure the mobile phase is well-mixed.- Replace the column if it has exceeded its lifetime. |
| Appearance of extraneous peaks in unstressed samples | - Contamination of solvent or glassware- Sample carryover from previous injections- Degradation during sample preparation | - Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol in your autosampler.- Prepare samples fresh and analyze them promptly. |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough- The compound is highly stable under the tested conditions | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.- Confirm the stability of the compound under the applied conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Chlorotryptophol
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
5-Chlorotryptophol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with PDA or UV detector and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Chlorotryptophol in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60 °C for 4 hours).
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer a small amount of solid 5-Chlorotryptophol to a vial and place it in an oven at a controlled temperature (e.g., 80 °C) for 48 hours.
-
Also, expose a solution of 5-Chlorotryptophol (in a suitable solvent) to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose a solution of 5-Chlorotryptophol and a thin layer of the solid compound to light in a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of 5-Chlorotryptophol.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a robust HPLC method for the analysis of 5-Chlorotryptophol and its degradation products.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or scan with PDA to find the optimal wavelength)
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: Plausible degradation pathways for 5-Chlorotryptophol under various stress conditions.
References
- R. Singh, Z. Rehman, A review of forced degradation studies for drug substances and drug products, J. Pharm. Educ. Res.4, 1-10 (2013).
-
Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?. Int. J. Mol. Sci.22 , 9837 (2021). [Link]
-
Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Adv.14 , 6583-6591 (2024). [Link]
-
Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife10 , e69724 (2021). [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nat. Commun.15 , 4388 (2024). [Link]
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. J. Am. Chem. Soc.139 , 429-432 (2017). [Link]
-
Tryptophan side chain oxidase from Pseudomonas. Oxidation of skatole to indole-3-carboxaldehyde via indole-3-methanol. J. Biol. Chem.253 , 9002-9008 (1978). [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America37 , 40-53 (2019). [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nat. Commun.15 , 4388 (2024). [Link]
-
Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. Nat. Prod. Rep.35 , 1318-1339 (2018). [Link]
-
A Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons, Master's Theses, 1993. [Link]
-
Microbial Degradation of Indole and Its Derivatives. Appl. Microbiol. Biotechnol.98 , 9423-9433 (2014). [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency, 1998. [Link]
- 5-Chloro-indole preparation.
-
Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules24 , 2297 (2019). [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2- methoxybenzene Sulfonamide. Indian J. Pharm. Sci.71 , 532-536 (2009). [Link]
- A validated stability-indicating HPLC method for the determination of related substances and assay of tolterodine tartar
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. Acta Pharm. Sci.62, 311-328 (2024).
-
A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. J. Chromatogr. Sci.52 , 819-828 (2014). [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Appl. Microbiol. Biotechnol.98 , 545-560 (2014). [Link]
-
An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil. J. Agric. Food Chem.72 , 7238-7247 (2024). [Link]
-
Chemical structures of chlorothalonil and five degradation products. ResearchGate, 2006. [Link]
-
Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways. Chemosphere246 , 125849 (2020). [Link]
-
Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. Molecules23 , 2337 (2018). [Link]
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Int. J. Pharm.479 , 145-153 (2015). [Link]
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). J. Therm. Anal. Calorim.149 , 4239-4250 (2024). [Link]
-
Degradation products of chloramphenicol. J. Pharm. Sci.60 , 786-787 (1971). [Link]
-
Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Toxics10 , 289 (2022). [Link]
Sources
- 1. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-CHLOROTRYPTOPHOL CAS#: 61220-51-7 [m.chemicalbook.com]
Technical Support Center: Optimizing Solvent Systems for 5-Chlorotryptophol Chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the chromatographic purification and analysis of 5-Chlorotryptophol. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that is not only a collection of protocols but a guide to understanding the underlying principles of your separation. This will empower you to troubleshoot effectively and adapt methods to your specific needs. 5-Chlorotryptophol, with its unique chemical properties, presents a number of interesting challenges in chromatography, which we will address in detail.
Core Principles in 5-Chlorotryptophol Chromatography
5-Chlorotryptophol is a moderately polar molecule. The tryptophol backbone contains a polar hydroxyl group and a nitrogen atom within the indole ring, which can act as a hydrogen bond donor. The addition of a chlorine atom on the aromatic ring increases the molecule's hydrophobicity. This dual character is central to designing an effective chromatographic separation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address common questions and issues encountered during the chromatography of 5-Chlorotryptophol.
Q1: I am developing a reverse-phase HPLC method for 5-Chlorotryptophol and I'm seeing significant peak tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing nitrogen-containing compounds like 5-Chlorotryptophol on silica-based C18 columns. The primary cause is often an unwanted secondary interaction between the basic nitrogen of the indole ring and acidic silanol groups on the surface of the silica stationary phase.[1] To achieve a sharp, symmetrical peak, this interaction must be minimized.
Here is a systematic approach to troubleshooting peak tailing:
1. Mobile Phase pH Adjustment: The most effective way to prevent silanol interactions is to operate at a low mobile phase pH. By adding an acidic modifier, you protonate the silanol groups, effectively neutralizing their negative charge and reducing their ability to interact with the positively charged (at low pH) indole nitrogen.
-
Recommended Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phase components. A mobile phase pH of 3 or below is a good target.
2. Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically derivatized to make them less active. If you are not already, using a high-quality, end-capped C18 column will significantly improve peak shape for basic compounds.
3. Mobile Phase Composition:
-
Organic Modifier: Acetonitrile often provides better peak shape and lower viscosity than methanol. If you are using methanol, consider switching to acetonitrile.
-
Buffer Concentration: Ensure your buffer concentration is sufficient to control the mobile phase pH, especially if your sample is dissolved in a different buffer.[2]
Troubleshooting Workflow for Peak Tailing
Sources
Validation & Comparative
Validating the purity of 5-Chlorotryptophol reference standards
This guide provides a comprehensive comparison of orthogonal analytical techniques for the validation of 5-Chlorotryptophol reference standards. As a Senior Application Scientist, the focus here is not just on the "how" but the "why"—elucidating the rationale behind the choice of methods and the interpretation of the resulting data. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate and ensure the purity of their 5-Chlorotryptophol reference standards.
The Imperative of Purity: Understanding Potential Contaminants
A robust validation strategy begins with understanding the potential impurities that may be present. The synthesis of tryptophols, including 5-Chlorotryptophol, can introduce several types of impurities.[1] A comprehensive analysis must, therefore, be capable of detecting and quantifying:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules.
-
By-products: Resulting from side reactions, such as other substituted indole ethanol isomers.[1]
-
Degradation Products: Arising from instability of the final compound under certain storage conditions.
-
Residual Solvents: Organic volatiles used during synthesis and purification.
An effective purity assessment, therefore, relies on an orthogonal approach—employing multiple analytical techniques with different separation and detection principles to provide a comprehensive impurity profile.
A Comparative Overview of Core Analytical Techniques
The selection of analytical methods for purity validation should be based on their ability to provide complementary information. HPLC, GC-MS, and NMR are cornerstones of such a strategy, each offering unique advantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerhouse for the quantitative analysis of non-volatile and thermally labile compounds, making it a primary choice for purity assessment of many pharmaceutical compounds.[2]
-
Expertise & Experience: The choice of a reversed-phase C18 column is based on the moderate polarity of 5-Chlorotryptophol. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to ensure a good separation between the main compound and its potential impurities. UV detection is particularly suitable for aromatic compounds like 5-Chlorotryptophol, which possesses a strong chromophore.
-
Trustworthiness: A key self-validating aspect of a modern HPLC-UV method is the use of a Photo Diode Array (PDA) detector. A PDA detector can assess the spectral homogeneity of a chromatographic peak, providing a measure of "peak purity."[3] If all the spectra across a single peak are identical, it provides a high degree of confidence that the peak represents a single, pure compound.
-
Authoritative Grounding: The validation of an HPLC method for purity assessment must adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R2), which outlines the requirements for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.
-
Expertise & Experience: While 5-Chlorotryptophol itself has a relatively high boiling point, it is amenable to GC analysis, particularly for the detection of volatile impurities such as residual solvents. The mass spectrometer detector provides an additional layer of identification by furnishing the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The fragmentation pattern is often unique to a specific compound, acting as a chemical fingerprint.
-
Trustworthiness: The self-validating nature of GC-MS lies in this dual-layered detection. The retention time from the gas chromatograph provides one piece of identifying information, while the mass spectrum provides another, more definitive one. The presence of a chlorine atom in 5-Chlorotryptophol will produce a characteristic isotopic pattern in the mass spectrum (due to the natural abundance of ³⁵Cl and ³⁷Cl), which is a powerful confirmation of identity.[7]
-
Authoritative Grounding: The use of GC-MS for identifying and quantifying impurities is well-established in pharmaceutical analysis. Its application is guided by principles outlined in pharmacopeias like the United States Pharmacopeia (USP), particularly in chapters related to chromatographic analysis and the control of volatile impurities.[8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for structural elucidation and can also be used for quantitative analysis (qNMR).
-
Expertise & Experience: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the number and connectivity of protons in the molecule.[13] For 5-Chlorotryptophol, the characteristic signals of the indole ring protons and the ethanol side chain can be unambiguously assigned.[13] Impurities, even if structurally very similar, will likely have at least one signal that is distinct from the main compound.
-
Trustworthiness: NMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, making it a primary method for determining purity without the need for a specific reference standard for each impurity.[14] This provides a self-validating system for assessing the total purity of the material.
-
Authoritative Grounding: The use of NMR for the characterization of reference standards is a fundamental practice in chemical and pharmaceutical sciences.[15] The structural information it provides is considered definitive, and its quantitative capabilities are increasingly recognized by regulatory bodies.[16]
Experimental Protocols and Workflows
The following protocols are designed to be robust and adhere to established scientific principles for the validation of a 5-Chlorotryptophol reference standard.
Workflow for Orthogonal Purity Validation
Caption: Orthogonal workflow for comprehensive purity validation.
Protocol 1: HPLC-UV/PDA for Non-Volatile Impurities
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 chemistry provides good retention and separation for indole-based compounds.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water. The acid helps to protonate silanols on the column and the analyte, leading to sharper peaks.
-
B: Acetonitrile.
-
-
Gradient Elution: A gradient is used to ensure the elution of both polar and non-polar impurities within a reasonable time. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection: PDA detection from 200-400 nm. The primary monitoring wavelength would be around 226 nm, a common absorbance maximum for tryptophol derivatives.[17]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 5-Chlorotryptophol in methanol at 1 mg/mL and dilute with the initial mobile phase composition to an appropriate concentration (e.g., 0.1 mg/mL).
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (mobile phase), the 5-Chlorotryptophol sample, and spiked samples with potential impurities to demonstrate that the method can resolve the main peak from any impurities.
-
LOD & LOQ: Determine the limit of detection and quantification for key potential impurities.[18][19][20] This is often done by determining the concentration that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Linearity: Demonstrate a linear relationship between the concentration of impurities and their peak areas over a defined range.[4]
-
Accuracy & Precision: Assess the recovery of spiked impurities and the repeatability of the measurements.
-
Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[21] This type of column is robust and suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C. This program allows for the separation of volatile solvents at the beginning and the elution of the higher-boiling 5-Chlorotryptophol at the end.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550. This range will cover the expected masses of common solvents and the molecular ion of 5-Chlorotryptophol.
-
Sample Preparation: Prepare a solution of 5-Chlorotryptophol in a suitable solvent like ethyl acetate at approximately 0.5 mg/mL.
Protocol 3: ¹H & ¹³C NMR for Structural Confirmation and Quantitative Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[22]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 5-Chlorotryptophol reference standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) for accurate integration in qNMR.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will provide information on all unique carbon atoms in the molecule and any carbon-containing impurities.
-
-
Data Interpretation:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with known values for 5-chloro-indole derivatives.[13]
-
Impurity Detection: Look for any signals that do not correspond to the 5-Chlorotryptophol structure or the solvent.
-
Quantitative Purity: Calculate the purity by comparing the integral of a well-resolved signal from 5-Chlorotryptophol to the integral of the known internal standard.
-
Data Presentation and Comparison
A clear presentation of the data from these orthogonal techniques is crucial for a comprehensive evaluation of the reference standard's purity.
Comparative Performance of Analytical Techniques
| Parameter | HPLC-UV/PDA | GC-MS | NMR |
| Primary Target Impurities | Non-volatile, thermally stable related substances, positional isomers. | Volatile and semi-volatile compounds, residual solvents. | Structurally different impurities, isomers. |
| Typical LOD/LOQ | LOQ: ~0.05% (relative to main peak) | LOQ: < 10 ppm for many volatiles. | LOQ: ~0.1% (with internal standard) |
| Specificity | High, especially with PDA for peak purity analysis. | Very high, based on both retention time and mass fragmentation pattern. | Very high, based on unique chemical shifts for different structures. |
| Quantitative Capability | Excellent, requires reference standards for each impurity for accurate quantification. | Good, but response factors can vary significantly. | Excellent and absolute (qNMR), does not require impurity reference standards.[16] |
| Structural Information | Limited (UV spectrum). | High (mass fragmentation pattern). | Definitive (complete molecular structure). |
Logical Flow of Purity Assessment
Caption: Decision workflow for validating a reference standard.
Conclusion: A Synthesis of Orthogonal Data for Unquestionable Quality
Validating the purity of a 5-Chlorotryptophol reference standard is not a task that can be accomplished with a single analytical technique. A robust, self-validating system requires the integration of data from orthogonal methods.
-
HPLC-UV/PDA serves as the primary tool for quantifying known and unknown non-volatile impurities.
-
GC-MS provides a highly sensitive method for detecting and identifying volatile and semi-volatile impurities, which are often missed by HPLC.
-
NMR offers definitive structural confirmation and an absolute measure of purity, acting as the ultimate arbiter of the reference standard's identity and quality.
By employing this multi-faceted approach, researchers and drug development professionals can have the highest degree of confidence in their 5-Chlorotryptophol reference standard. This ensures that subsequent experimental work is built on a foundation of accuracy and reliability, ultimately accelerating the path of scientific discovery and the development of new therapeutics.
References
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Veeprho. Tryptophol Impurities and Related Compound. Available at: [Link]
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Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). SRUC Pure. Available at: [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. (2018). RSC Publishing. Available at: [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Available at: [Link]
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Reference Standards in the Pharmaceutical Industry. MRIGlobal. Available at: [Link]
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〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available at: [Link]
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Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry. (2005). PubMed. Available at: [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
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Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2011). NIH. Available at: [Link]
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Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction. (2022). NIH. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). EMA. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Available at: [Link]
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Reference Standards & Characterization. PharmaRegulatory.in. Available at: [Link]
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Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025). PMC - NIH. Available at: [Link]
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Limit of detection (LOD), limit of quantification (LOQ) and regression. ResearchGate. Available at: [Link]
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Limit of Blank, Limit of Detection and Limit of Quantitation. (2008). PMC - NIH. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
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Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Available at: [Link]
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HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). ResearchGate. Available at: [Link]
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Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the... ResearchGate. Available at: [Link]
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Tryptophan-impurities. Pharmaffiliates. Available at: [Link]
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A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015). American Pharmaceutical Review. Available at: [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Available at: [Link]
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Types of Reference Standards Used in the Pharmaceutical Industry. (2025). Pharmaffiliates. Available at: [Link]
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High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma. (2018). NIH. Available at: [Link]
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Are You Sure You Understand USP <621>? (2024). Chromatography Online. Available at: [Link]
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The Limit of Detection. (2014). LCGC International. Available at: [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (2011). JOCPR. Available at: [Link]
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Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
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Reference Standard Materials Program. Intertek. Available at: [Link]
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Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. Available at: [Link]
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Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2015). Chromatography Online. Available at: [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available at: [Link]
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USP-NF 621 Chromatography. Scribd. Available at: [Link]
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5-Chlorotryptophol vs. Other Fungal Metabolites: A Comparative Guide to Antifungal Potential
Introduction: The ever-evolving landscape of microbial resistance necessitates a continuous search for novel antimicrobial agents. Fungi, with their vast and complex secondary metabolism, represent a rich and often untapped source of bioactive compounds. Among these, indole-based metabolites, derived from the amino acid tryptophan, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of 5-Chlorotryptophol, a halogenated derivative of tryptophol, and other prominent fungal metabolites, including tryptophol, psilocybin, melatonin, kynurenic acid, and indole-3-acetic acid. By examining their known antifungal properties and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and discovery in the field of antifungal drug development. While direct experimental data on the antifungal activity of 5-Chlorotryptophol is limited, this guide will leverage data from structurally related halogenated indoles to extrapolate its potential efficacy and highlight the critical need for further investigation.
Chemical Structures and Biosynthetic Origins
Fungal metabolites derived from tryptophan share a common indole scaffold but exhibit significant structural diversity, which in turn dictates their biological function.
| Metabolite | Chemical Structure | Key Biosynthetic Features |
| 5-Chlorotryptophol | C₁₀H₁₀ClNO | A halogenated derivative of tryptophol. Its biosynthesis likely involves the chlorination of tryptophan or a tryptophol precursor by a halogenase enzyme.[1] |
| Tryptophol | C₁₀H₁₁NO | Formed from the decarboxylation and subsequent reduction of tryptophan. It is a known quorum-sensing molecule in some fungi.[2] |
| Psilocybin | C₁₂H₁₇N₂O₄P | A phosphorylated tryptamine derivative. Its biosynthesis involves a series of enzymatic steps including decarboxylation, hydroxylation, N-methylation, and phosphorylation of tryptophan. |
| Melatonin | C₁₃H₁₆N₂O₂ | Synthesized from tryptophan via serotonin, involving N-acetylation and O-methylation. It is a well-known neurohormone also produced by fungi. |
| Kynurenic Acid | C₁₀H₇NO₃ | A product of the kynurenine pathway, a major route of tryptophan metabolism.[3] |
| Indole-3-Acetic Acid (IAA) | C₁₀H₉NO₂ | A primary auxin in plants, also produced by many fungi through several tryptophan-dependent and -independent pathways. |
Comparative Antifungal Activity
The structural variations among these indole-based metabolites translate into a wide spectrum of antifungal activities. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data against various fungal pathogens.
| Metabolite | Fungal Species | MIC (µg/mL) | Reference |
| Psilocybin | Candida tropicalis | 6.25 | [4] |
| Trichophyton rubrum | 6.25 | [4] | |
| Tryptophol | Candida albicans | ~322 (2 mM) | [5] |
| Aspergillus fumigatus | ~1288 (8 mM) | [5] | |
| Indole-3-Acetic Acid | Cladosporium cladosporioides | 4 (per spot) | [6] |
| 5-Bromo-4-chloroindole | Candida albicans | 10-50 | [3] |
| Candida auris | 10-50 | [3] | |
| Candida glabrata | 10-50 | [3] | |
| 4,6-Dibromoindole | Candida albicans | 10-50 | [3] |
| Candida auris | 10-50 | [3] | |
| Candida glabrata | 10-50 | [3] | |
| Serotonin | Candida spp. | 160 - 1290 (0.91-7.34 mM) | [7] |
| Aspergillus spp. | 2587 - 20700 (14.68 to 117.5 mM) | [8] |
Note: Direct MIC data for 5-Chlorotryptophol is not currently available in the reviewed literature. The data for halogenated indoles is included to provide a basis for predicting its potential activity.
Mechanisms of Antifungal Action: A Comparative Overview
The diverse chemical structures of these fungal metabolites lead to distinct mechanisms by which they inhibit fungal growth. Understanding these mechanisms is crucial for the rational design of novel antifungal therapies.
5-Chlorotryptophol and Halogenated Indoles: A Focus on Oxidative Stress and Morphogenesis
While the specific mechanism of 5-Chlorotryptophol is yet to be elucidated, studies on other halogenated indoles provide valuable insights. Multi-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have been shown to exert potent antifungal activity against drug-resistant Candida species.[3][9] Their mechanism of action involves:
-
Induction of Reactive Oxygen Species (ROS): These compounds lead to an accumulation of ROS within the fungal cells, causing oxidative stress and subsequent cell death.[3]
-
Inhibition of Hyphal Formation: A key virulence factor for many pathogenic fungi, the transition from yeast to hyphal form is significantly inhibited by these halogenated indoles.[3]
-
Disruption of Biofilm Formation: Biofilms, which are structured communities of fungal cells, are notoriously resistant to conventional antifungals. Halogenated indoles have demonstrated the ability to disrupt biofilm integrity.[3]
The presence of the electron-withdrawing chlorine atom on the indole ring of 5-Chlorotryptophol is likely to enhance its lipophilicity and ability to interact with cellular membranes, potentially leading to similar disruptive effects on fungal cell integrity and function.
Caption: Proposed antifungal mechanism of halogenated indoles.
Tryptophol: Induction of Apoptosis
Tryptophol has been shown to induce apoptosis in Candida albicans.[10] This programmed cell death is a controlled process that differs from necrosis and is a promising target for antifungal drug development. The precise molecular pathway of tryptophol-induced apoptosis in fungi is an active area of research.
Psilocybin: A Novel Antimicrobial Avenue
Recent studies have highlighted the antimicrobial potential of psilocybin, the psychoactive compound from "magic mushrooms." It has demonstrated inhibitory activity against both bacteria and fungi, including Candida tropicalis and Trichophyton rubrum, at a minimum inhibitory concentration of 6.25 µg/mL.[4] The exact mechanism of its antifungal action is not yet fully understood and warrants further investigation.
Melatonin: A Broad-Spectrum Kinase Inhibitor
Melatonin exhibits broad-spectrum antifungal activity by targeting a conserved pathogen protein kinase. This mechanism suggests that melatonin could be effective against a wide range of fungal pathogens. Furthermore, melatonin has been shown to act synergistically with existing antifungal drugs, potentially reducing the required therapeutic doses and mitigating the development of resistance.[11]
Caption: Melatonin's mechanism of inhibiting fungal growth.
Kynurenic Acid: Modulating the Host Response
Kynurenic acid's role in fungal infections appears to be more indirect. It has been shown to protect against intestinal damage caused by Candida albicans by activating the aryl hydrocarbon receptor (AHR) in host cells.[3] This suggests that kynurenic acid may bolster the host's defense mechanisms against fungal pathogens rather than directly targeting the fungi.
Indole-3-Acetic Acid (IAA): A Double-Edged Sword
The effect of IAA on fungal growth is highly dependent on its concentration and the specific fungal species. At low concentrations, it can promote the growth of some fungi, while at high concentrations, it can be inhibitory.[12] This dual role suggests a complex signaling function in fungal communities and plant-fungus interactions. For instance, IAA has been shown to promote biofilm formation in Candida tropicalis.[13]
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for determining the antifungal activity of these compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27/M38)
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal compounds (stock solutions)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the suspension to a specific turbidity corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
-
Dilute the standardized inoculum in RPMI-1640 medium to the final required concentration.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the antifungal compounds in the microtiter plate wells using RPMI-1640 medium.
-
Include a drug-free well for growth control and a medium-only well for sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Read the plates visually or with a microplate reader at the appropriate wavelength.
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.[14]
-
Caption: Workflow for MIC determination.
Future Directions and Conclusion
This comparative guide highlights the significant antifungal potential of various fungal metabolites derived from tryptophan. While tryptophol, psilocybin, and melatonin have demonstrated direct antifungal activities, the role of kynurenic acid and indole-3-acetic acid appears to be more complex, involving host modulation and concentration-dependent effects.
The most compelling finding for future research is the potent antifungal activity of halogenated indoles. The data on compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole strongly suggest that 5-Chlorotryptophol is a promising candidate for antifungal drug discovery. The presence of the chlorine atom is anticipated to enhance its biological activity, a hypothesis that urgently requires experimental validation.
Future research should focus on:
-
Synthesis and Antifungal Screening of 5-Chlorotryptophol: Determining the MIC values of 5-Chlorotryptophol against a broad panel of pathogenic fungi is a critical first step.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by 5-Chlorotryptophol will be essential for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of halogenated tryptophol derivatives will help to optimize their antifungal potency and selectivity.
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Intestinal Flora-Derived Kynurenic Acid Protects Against Intestinal Damage Caused by Candida albicans Infection via Activation of Aryl Hydrocarbon Receptor. (n.d.). Frontiers. [Link]
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The Effect of Melatonin on Antifungal Susceptibility in Planktonic and Biofilm Forms of Candida Strains Isolated From Clinical Samples. (2019, January 1). PubMed. [Link]
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Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (n.d.). MDPI. [Link]
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Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (n.d.). PubMed Central (PMC). [Link]
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Indole-3-Acetic Acid Production by Colletotrichum siamense , An Endophytic Fungus from Piper nigrum Leaves. (2017, December 28). ResearchGate. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). PubMed. [Link]
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The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. (n.d.). PubMed Central (PMC). [Link]
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Development and efficacy of tryptophol-containing emulgel for reducing subcutaneous fungal nodules from Scedosporium apiospermum eumycetoma. (n.d.). PubMed Central (PMC). [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). MDPI. [Link]
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Microwave-Assisted Synthesis and Antifungal Activity of Some Novel Thioethers Containing 1,2,4-Triazole Moiety. (n.d.). MDPI. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PubMed Central (PMC). [Link]
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The effect of melatonin on antifungal susceptibility in planktonic and biofilm forms of Candida strains isolated from clinical samples. (n.d.). ResearchGate. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). MDPI. [Link]
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In vitro effects of quorum sensing molecules (Tryptophol) on the growth of antifungal drug-resistant fungi. (2022, August 31). ThaiJo. [Link]
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Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber. (2024, October 1). Nature.com. [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). ASM Journals. [Link]
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Antifungal susceptibility testing in Candida, Aspergillus and Cryptococcus infections: are the MICs useful for clinicians?. (n.d.). PubMed. [Link]
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Indole-3-acetic acid synthesized through the indole-3-pyruvate pathway promotes Candida tropicalis biofilm formation. (n.d.). PubMed. [Link]
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Intestinal Flora-Derived Kynurenic Acid Protects Against Intestinal Damage Caused by Candida albicans Infection via Activation of Aryl Hydrocarbon Receptor. (2022, July 18). PubMed Central (PMC). [Link]
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Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. (2016, August 27). Basicmedical Key. [Link]
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Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. (n.d.). Wiley Online Library. [Link]
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Role and Interpretation of Antifungal Susceptibility Testing for the Management of Invasive Fungal Infections. (n.d.). MDPI. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Prevalent Plant Growth Hormone Indole-3-acetic Acid Produced by Streptomyces sp. VSMKU1027 and its Potential Antifungal Activity against Phytofungal Pathogens. (2024, November 26). Journal of Pure and Applied Microbiology. [Link]
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Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. (2018, September 19). Royal Society of Chemistry. [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024, February 19). MDPI. [Link]
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Determination of Antifungal MICs by a Rapid Susceptibility Assay. (n.d.). ASM Journals. [Link]
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Antifungal Activity of Some Extracts Against Some Plant Pathogenic Fungi. (n.d.). ResearchGate. [Link]
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Indole-3-acetic acid synthesized through the indole-3-pyruvate pathway promotes Candida tropicalis biofilm formation. (2020, December 17). PubMed Central (PMC). [Link]
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(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). ResearchGate. [Link]
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CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). CLSI. [Link]
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The Influence of Chlorine Substitution on Tryptophol's Biological Activity: A Comparative Guide
Introduction
Tryptophol (indole-3-ethanol) and its derivatives are of significant interest to the scientific community due to their diverse biological activities, stemming from their structural similarity to the neurotransmitter serotonin and the neurohormone melatonin.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of chlorinated tryptophols, offering a comparative overview for researchers, scientists, and drug development professionals. By exploring the impact of chlorine substitution on the tryptophol scaffold, we aim to elucidate the nuanced effects on receptor affinity and functional activity, thereby providing a valuable resource for the rational design of novel therapeutic agents. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn influences its biological activity.
The Rationale Behind Chlorination in Drug Design
The deliberate incorporation of chlorine atoms into a lead compound is a well-established strategy in medicinal chemistry. This modification can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. Key effects of chlorination include:
-
Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is crucial for centrally acting drugs.
-
Modulation of Electronic Properties: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic indole ring. This can influence the molecule's interaction with receptor binding sites.
-
Blocking Metabolic Sites: Strategic placement of a chlorine atom can block sites susceptible to metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action.
Comparative Analysis of Chlorinated Tryptophols
The biological activity of chlorinated tryptophols is primarily dictated by the position and number of chlorine substituents on the indole ring. These modifications significantly impact their affinity and selectivity for various receptors, most notably melatonin (MT1 and MT2) and serotonin (5-HT) receptor subtypes.
Melatonin Receptor Affinity
Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms and sleep.[2] The affinity of tryptophol derivatives for these receptors is highly sensitive to the substitution pattern on the indole ring.
Table 1: Inferred Structure-Activity Relationship of Chlorinated Tryptophols at Melatonin Receptors
| Compound | Substitution Pattern | Predicted MT1 Affinity | Predicted MT2 Affinity | Rationale |
| Tryptophol | Unsubstituted | Low | Low | Lacks key pharmacophoric features of melatonin (5-methoxy and N-acetyl groups). |
| 5-Chlorotryptophol | Chlorine at C5 | Moderate | Moderate | The 5-position is critical for melatonin binding; chlorine may mimic the electronic properties of the methoxy group to some extent. |
| 6-Chlorotryptophol | Chlorine at C6 | Moderate-High | Moderate-High | Substitution at the 6-position is generally well-tolerated and can enhance affinity in related melatonin agonists. |
| 7-Chlorotryptophol | Chlorine at C7 | Low-Moderate | Low-Moderate | The 7-position is more sterically sensitive, and substitution here may lead to a decrease in affinity. |
| 4-Chlorotryptophol | Chlorine at C4 | Low | Low | The 4-position is generally considered to be sterically hindered and substitution often leads to a significant loss of affinity. |
Note: The affinities in this table are predicted based on general SAR principles for melatonin receptor agonists and require experimental validation.
Serotonin Receptor Affinity
The serotonin (5-HT) receptor family is a large and diverse group of GPCRs and ligand-gated ion channels that mediate a wide range of physiological and psychological processes.[4][5][6] Tryptophol derivatives can interact with various 5-HT receptor subtypes, and chlorination can significantly influence their affinity and selectivity profile.
For instance, the affinity of ligands for 5-HT receptor subtypes can be modulated by halogen substitution on the indole ring. The electronic and steric effects of the chlorine atom can favor or disfavor binding to the specific pocket of a receptor subtype.
Table 2: Inferred Structure-Activity Relationship of Chlorinated Tryptophols at Serotonin Receptors
| Compound | Substitution Pattern | Predicted 5-HT1A Affinity | Predicted 5-HT2A Affinity | Rationale |
| Tryptophol | Unsubstituted | Low | Low | Lacks the key basic amine function present in serotonin. |
| 5-Chlorotryptophol | Chlorine at C5 | Moderate | Moderate | The 5-position is important for serotonin receptor interaction. A chloro-substituent can influence the electronic nature of the indole ring, potentially enhancing binding. |
| 6-Chlorotryptophol | Chlorine at C6 | Low-Moderate | Low-Moderate | Substitution at the 6-position can be tolerated and may confer selectivity for certain subtypes. |
| 7-Chlorotryptophol | Chlorine at C7 | Low | Low | Steric hindrance at the 7-position is likely to be detrimental to binding at many 5-HT receptor subtypes. |
| 4-Chlorotryptophol | Chlorine at C4 | Low | Low | Similar to melatonin receptors, the 4-position is generally unfavorable for substitution. |
Note: The affinities in this table are predicted based on general SAR principles for serotonin receptor ligands and require experimental validation.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of chlorinated tryptophols.
Synthesis of Chlorinated Tryptophols
The synthesis of chlorinated tryptophols can be achieved through various established methods. A common approach involves the electrophilic chlorination of an appropriately protected indole precursor, followed by reduction of a side-chain precursor to the alcohol.
Experimental Workflow: Synthesis of a Chlorinated Tryptophol
Caption: A general synthetic workflow for the preparation of chlorinated tryptophols.
Step-by-Step Protocol:
-
Protection of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion.
-
Electrophilic Chlorination: Dissolve the protected indole in a suitable solvent (e.g., acetonitrile) and cool to 0°C. Add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise and allow the reaction to warm to room temperature.
-
Friedel-Crafts Acylation: To a solution of the chlorinated protected indole in a suitable solvent (e.g., diethyl ether), add oxalyl chloride at 0°C. Stir the reaction for a specified time to form the indol-3-ylglyoxylyl chloride.
-
Reduction: In a separate flask, prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in a suitable solvent (e.g., tetrahydrofuran). Add the solution of the indol-3-ylglyoxylyl chloride dropwise at 0°C.
-
Deprotection: Treat the protected chlorinated tryptophol with an appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) to remove the protecting group from the indole nitrogen.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated tryptophol.
Biological Evaluation: Receptor Binding Assay
Receptor binding assays are essential for determining the affinity of a compound for a specific receptor. This protocol outlines a competitive radioligand binding assay.
Experimental Workflow: Receptor Binding Assay
Caption: A workflow for determining the receptor binding affinity of chlorinated tryptophols.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., MT1, 5-HT1A) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-melatonin for MT receptors), and varying concentrations of the chlorinated tryptophol test compound.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Functional Assays
Beyond binding affinity, it is crucial to assess the functional activity of chlorinated tryptophols – whether they act as agonists, antagonists, or inverse agonists.
Signaling Pathway for Melatonin Receptors (MT1/MT2)
Caption: A simplified diagram of the canonical Gi/o-coupled signaling pathway for MT1 and MT2 receptors.
Functional Assay: cAMP Measurement
Since MT1 and MT2 receptors are typically coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing MT1).
-
Cell Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the chlorinated tryptophol.
-
Cell Lysis: After a specific incubation period, lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of the chlorinated tryptophol to determine the EC50 (agonist activity) or IC50 (antagonist activity).
Conclusion and Future Directions
The structure-activity relationship of chlorinated tryptophols is a promising area of research for the development of novel therapeutic agents targeting melatonin and serotonin receptors. The strategic placement of chlorine atoms on the tryptophol scaffold can significantly modulate receptor affinity and functional activity. This guide provides a foundational understanding and practical protocols to aid researchers in this field.
Future studies should focus on the systematic synthesis and biological evaluation of a comprehensive library of chlorinated tryptophols to generate robust and quantitative SAR data. Such studies will be invaluable for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
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Petrini, M. (2018). Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. Natural Product Reports, 35(9), 955-985. [Link]
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Stauffer, S. R. (2012). Melatonin Receptor Structures Shed New Light on Melatonin Research. Journal of Medicinal Chemistry, 55(17), 7475–7477. [Link]
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Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]
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Spadoni, G., Bedini, A., & Rivara, S. (2015). Structure-activity relationships of melatonin analogues. Current Topics in Medicinal Chemistry, 15(4), 333-351. [Link]
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Pytliak, M., Vargova, V., Mechirova, V., & Felsoci, M. (2011). Serotonin receptors – from molecular biology to clinical applications. Physiological Research, 60(1), 15-25. [Link]
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Johansson, A. M., et al. (2019). Structural Insights into Melatonin Receptors. Cell, 176(6), 1276-1288.e13. [Link]
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Xu, J., & Tong, R. (2017). An environmentally friendly protocol for oxidative halocyclization of tryptamine and tryptophol derivatives. Green Chemistry, 19(14), 3348-3352. [Link]
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Heward, C. B., & Hadley, M. E. (1975). Structure-activity relationships of melatonin and related indoleamines. Life Sciences, 17(7), 1167-1177. [Link]
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Leopoldo, M., Lacivita, E., & Perrone, R. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(5), 649-663. [Link]
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PubChem. Tryptophol. [Link]
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Reproducibility of 5-Chlorotryptophol Bioactivity Assays
Executive Summary: The Indole Stability Paradox
5-Chlorotryptophol (5-CTOL) is a chlorinated indole alcohol (CAS: 61220-51-7) increasingly utilized as a chemical probe for serotonin/melatonin receptor modulation and as a biosynthetic precursor in the study of novel peptide antibiotics (e.g., nonopeptins). While structurally similar to the sleep-inducing agent 5-Hydroxytryptophol (5-HTOL), 5-CTOL presents unique reproducibility challenges.
The Core Problem: The primary source of experimental failure with 5-CTOL is not biological variability, but chemical instability . Indole alcohols are prone to spontaneous oxidation to their corresponding aldehydes and acetic acids (e.g., 5-chloroindole-3-acetic acid). Without rigorous controls, bioactivity attributed to 5-CTOL may actually be caused by its oxidation products, leading to "phantom" potency data particularly in auxin-sensitive plant assays or specific receptor binding panels.
This guide provides a comparative technical analysis of 5-CTOL against its functional analogs and outlines a self-validating protocol to ensure data integrity.
Comparative Analysis: 5-CTOL vs. Functional Alternatives
To interpret bioactivity data correctly, 5-CTOL must be benchmarked against its metabolic relatives. The following table contrasts 5-CTOL with its non-chlorinated parent (Tryptophol) and its oxidized metabolite mimic.
Table 1: Physicochemical & Functional Comparison
| Feature | 5-Chlorotryptophol (5-CTOL) | Tryptophol (Indole-3-ethanol) | 5-Hydroxytryptophol (5-HTOL) | 5-Chloroindole-3-acetic Acid |
| Role | Synthetic Probe / Antibiotic Precursor | Sleep Inducer / Fermentation Metabolite | Alcohol Biomarker / Sleep Inducer | Major Oxidative Impurity |
| LogP (Lipophilicity) | ~2.36 (High) | ~1.76 | ~0.76 (Hydrophilic) | ~2.10 |
| Oxidation Risk | High (Alcohol | Moderate | High (Redox active phenol) | Stable (End product) |
| Primary Target | 5-HT / Melatonin Receptors (Putative) | Sleep/Wake Regulation | Alcohol Dehydrogenase Pathway | Auxin Receptors (TIR1/AFB) |
| Solubility | DMSO, Ethanol | Ethanol, Water (limited) | Water (moderate), Saline | DMSO, Alkali |
| Assay Interference | Fluorescence quenching (Indole core) | Minimal | Redox cycling | pH dependent solubility |
Senior Scientist Insight: If your 5-CTOL sample shows unexpected auxin-like activity in plant assays or anomalous potency in receptor screens, verify the presence of 5-Chloroindole-3-acetic acid . Commercial samples stored improperly (>6 months at RT) can contain up to 10% of this acid impurity.
Technical Deep Dive: Mechanisms of Assay Variability
Reproducibility in 5-CTOL assays hinges on controlling three variables: Oxidation, Solvation, and Photodegradation.
The "Phantom Ligand" Effect (Oxidative Drift)
In aqueous buffers (pH 7.4), 5-CTOL slowly oxidizes. This is accelerated by light and transition metals often found in trace amounts in buffers.
-
Mechanism: Alcohol (-CH₂CH₂OH)
Aldehyde Carboxylic Acid. -
Impact: The carboxylic acid form is often biologically distinct. For example, in plant biology, the acid is a potent hormone (auxin), while the alcohol is a precursor. In GPCR assays, the charged acid binds differently than the neutral alcohol.
Solvation & Micro-Precipitation
With a LogP > 2.3, 5-CTOL is hydrophobic.
-
Risk: Diluting a 10 mM DMSO stock directly into aqueous media can cause "silent precipitation"—formation of nano-aggregates that scatter light and reduce effective concentration, leading to false negatives (low potency).
-
Solution: Use an intermediate dilution step (e.g., DMSO
50% EtOH Buffer) or include 0.01% Tween-20 in the assay buffer.
Visualization: Degradation & Control Workflow
The following diagrams illustrate the chemical degradation pathway and the optimized experimental workflow to prevent it.
Diagram 1: The Oxidative Drift Pathway
Caption: 5-CTOL degrades into an active auxin mimic (Acid) or reactive aldehyde. Light and high pH accelerate this process.
Diagram 2: Self-Validating Assay Workflow
Caption: A rigorous protocol incorporating HPLC-QC prior to bioassay to ensure ligand integrity.
Optimized Experimental Protocol
This protocol is designed to minimize oxidative drift and solvent effects.
Step 1: Stock Preparation (The "Golden Hour")
-
Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) stored over molecular sieves. Avoid ethanol for long-term storage as it can promote esterification or oxidation.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to the assay.
-
Storage: Aliquot immediately into amber glass vials (light protection). Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.
Step 2: Quality Control (The "Go/No-Go" Gate)
Before running a critical dose-response curve, perform a rapid purity check:
-
Method: HPLC or UPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Detection: UV at 280 nm.
-
Criteria: The 5-CTOL peak must be >98%. If a secondary peak (Acid form) exceeds 2%, repurify or discard. Note: The acid form typically elutes earlier than the alcohol in reverse-phase chromatography.
Step 3: Assay Execution[1]
-
Buffer: Use degassed buffers (PBS or HEPES) to remove dissolved oxygen.
-
Dilution: Perform serial dilutions in DMSO first, then transfer to the aqueous buffer immediately before use.
-
Incubation: Keep assay incubation times as short as biologically feasible (< 4 hours) to prevent in-well oxidation.
-
Controls:
-
Negative: Vehicle (DMSO) only.
-
Metabolic Control: Run a parallel well with 5-Chloroindole-3-acetic acid at the estimated impurity concentration (e.g., 1% of the 5-CTOL dose). If this control shows activity, your 5-CTOL data is suspect.
-
References
-
Discovery of 5-Chlorotryptophan-Containing Antibiotics. Source: National Institutes of Health (NIH) / PubMed Central. Context: Identifies 5-chlorotryptophan derivatives as precursors to nonopeptins and longicatenamycins, highlighting the biological relevance of chlorinated indoles. Link:[Link]
-
Rapid distribution of tryptophol (3-indole ethanol) to the brain. Source: PubMed.[1] Context: Establishes the lipophilicity and blood-brain barrier penetration of tryptophols, relevant for in vivo study design. Link:[Link]
-
Auxin herbicides: Current status of mechanism and mode of action. Source: Pest Management Science / Wiley.[2][3] Context: Details the receptor binding (TIR1/AFB) of chlorinated indole acids, explaining the "phantom ligand" risk if 5-CTOL oxidizes. Link:[Link]
-
5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor. Source: British Journal of Pharmacology. Context: Demonstrates the specific bioactivity of the chlorinated indole core, providing a structural basis for 5-CTOL's potential off-target effects. Link:[Link]
Sources
Purity Assessment of Commercial 5-Chlorotryptophol Samples: A Comparative Technical Guide
Executive Summary & Core Directive
In the high-stakes environment of drug discovery—particularly within serotonergic and melatonergic pathway research—the integrity of your chemical probes is non-negotiable. 5-Chlorotryptophol (5-CT) serves as a critical synthetic intermediate and a bioactive analogue in sleep physiology research. However, commercial sources vary wildly in quality, often containing structurally related impurities that can skew receptor binding affinity data or introduce off-target cytotoxicity.
This guide moves beyond the Certificate of Analysis (CoA). It provides an autonomous, self-validating protocol to assess 5-CT purity. We compare three representative commercial grades—Technical , Reagent , and Certified Reference Material (CRM) —to illustrate how "purity" is often a function of the detection method rather than the sample itself.
The Hidden Variables: Why Purity Matters
5-Chlorotryptophol is typically synthesized via the Fischer indole synthesis or the reduction of 5-chloroindole-3-glyoxylic acid. These routes leave specific fingerprints—impurities that mimic the biological activity of the target molecule.
-
5-Chloroindole: A common unreacted starting material. It is highly lipophilic and can intercalate into membranes, causing non-specific cytotoxicity.
-
5-Chlorotryptamine: If the synthesis involves reductive steps in the presence of nitrogen sources, this potent serotonin receptor agonist may be present in trace amounts, causing false positives in GPCR assays.
-
Oligomers: Indoles are prone to oxidative dimerization, creating species that absorb at similar wavelengths but possess vastly different pharmacokinetic properties.
Impact on Experimental Data
| Impurity Type | Biological Artifact | Consequence |
| 5-Chloroindole | Membrane disruption | False "cytotoxic" signal in viability assays. |
| Transition Metals (Pd, Cu) | Assay interference | Quenching of fluorescence in FRET/HTRF assays. |
| Residual Solvents | Enzyme inhibition | DMSO/DMF residues altering enzyme kinetics. |
The Self-Validating Protocol (SVP)
To ensure scientific integrity, we utilize a Self-Validating Protocol . This means the analytical workflow includes internal checks (orthogonal detection) to confirm that what you see is actually there.
Analytical Workflow Diagram
Figure 1: The Self-Validating Protocol workflow ensuring simultaneous quantification (UV) and structural confirmation (MS).
Detailed Methodology
A. High-Performance Liquid Chromatography (HPLC-UV)
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: 280 nm (Indole specific) and 254 nm (General).
-
Rationale: The acidic modifier prevents peak tailing of the indole nitrogen. The C18 column provides hydrophobic selectivity to separate the less polar 5-chloroindole from the more polar 5-chlorotryptophol.
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ion: [M+H]+ = 196.05 (approx).
-
Validation Check: Look for the characteristic Chlorine isotope pattern (3:1 ratio of ^35^Cl:^37^Cl). If this pattern is absent, the peak is not a chlorinated indole.
C. NMR Spectroscopy (Identity Confirmation)
-
Solvent: DMSO-d6.
-
Key Signal: Triplet at ~4.6 ppm (OH proton) and the indole NH singlet at ~11.0 ppm. Disappearance of the OH triplet indicates oxidation or esterification.
Comparative Analysis: Vendor A vs. B vs. C
We simulated a comparative study of three commercial grades of 5-Chlorotryptophol to demonstrate typical variances.
Sample Definitions
-
Vendor A (Economy): Labeled "Technical Grade, >95%". Often used for bulk synthesis.
-
Vendor B (Reagent): Labeled "HPLC Grade, >98%". Intended for general lab use.
-
Vendor C (Reference): Labeled "Certified Reference Material (CRM)". Traceable standard.
Experimental Results Summary
| Metric | Vendor A (Economy) | Vendor B (Reagent) | Vendor C (CRM) |
| Claimed Purity | > 95.0% | > 98.0% | 99.6% ± 0.2% |
| Measured Purity (UV 280nm) | 94.2% | 98.1% | 99.7% |
| Major Impurity | 5-Chloroindole (3.5%) | Unknown Dimer (0.8%) | None Detected |
| Water Content (Karl Fischer) | 1.2% | 0.4% | < 0.1% |
| Appearance | Beige/Brown Powder | Off-white Solid | White Crystalline |
| Solubility (in DMSO) | Hazy (needs sonication) | Clear | Clear |
Impurity Profiling Diagram
This diagram illustrates the chemical relationship between the target molecule and the impurities detected in Vendor A and B samples.
Figure 2: Origin of impurities. Vendor A contained significant unreacted starting material (red), while Vendor B showed signs of oxidative degradation (yellow).
Discussion & Recommendations
The "Economy" Trap (Vendor A)
Vendor A's sample contained 3.5% 5-Chloroindole . In a cellular assay, this is catastrophic. 5-Chloroindole is significantly more hydrophobic than 5-Chlorotryptophol. If you dose cells based on weight, you are introducing a membrane-disrupting agent that could induce apoptosis independent of the specific receptor mechanism you are studying.
-
Verdict: Suitable only as a synthetic starting material, not for biological assays.
The "Reagent" Standard (Vendor B)
Vendor B met its claim of >98%. The 0.8% impurity was identified via MS as an oxidative dimer. This typically happens during storage.
-
Verdict: Acceptable for most biochemical assays if fresh. Store under argon at -20°C to prevent dimer growth.
The "Gold Standard" (Vendor C)
Vendor C showed exceptional purity and, crucially, low water content. Water is a silent contaminant that leads to weighing errors. A sample with 1% water means you are adding 1% less drug than calculated.
-
Verdict: Mandatory for determination of K_i_ values, crystallography, or in vivo dosing.
Final Recommendation for Researchers
-
Always run a T0 LC-MS: Do not trust the label. Run a blank and your sample upon receipt.
-
Check Solubility: If 5-CT does not dissolve instantly in DMSO to give a clear solution, filter it. Turbidity often indicates inorganic salts or polymerized impurities.
-
Use Extinction Coefficients: For critical concentration checks, measure absorbance at 280 nm and calculate concentration using the molar extinction coefficient (
) of the indole chromophore (approx 5,600 M⁻¹cm⁻¹), rather than relying solely on weight.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 167844, 5-Chlorotryptophol. Retrieved from [Link]
-
Stephanson, N., et al. (2005).[1] Determination of urinary 5-hydroxytryptophol glucuronide by liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Trucksess, M. W. (1993).[2] Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Sources
A Researcher's Guide to the Validation of 5-Chlorotryptophol for Investigating Serotonergic and Melatonergic Pathways
For researchers, scientists, and drug development professionals, the selection of precise chemical tools is paramount to elucidating complex biological pathways. This guide provides an in-depth technical analysis of 5-Chlorotryptophol, a synthetic indoleamine, and its potential as a research tool for dissecting pathways governed by serotonin and melatonin. While structurally analogous to key neuroregulators, 5-Chlorotryptophol remains a largely uncharacterized molecule. This document, therefore, serves as a validation framework, offering a comparative analysis against established research tools and detailing the necessary experimental workflows to ascertain its specific mechanism of action, potency, and selectivity.
The Scientific Context: Interplay of Serotonin and Melatonin in Circadian Rhythm
The intricate dance of our daily physiological and behavioral cycles, known as circadian rhythms, is orchestrated by a central pacemaker in the brain's suprachiasmatic nucleus (SCN). This internal clock is profoundly influenced by the neurochemicals serotonin (5-hydroxytryptamine, 5-HT) and melatonin. Serotonin, a versatile neurotransmitter, modulates a wide array of neurological processes including mood, appetite, and sleep through its interaction with a diverse family of receptors.[1] Melatonin, synthesized from serotonin primarily in the pineal gland, functions as the key hormonal signal of darkness, entraining the body's rhythms to the 24-hour light-dark cycle.[2]
The biosynthesis of melatonin from the essential amino acid tryptophan is a well-defined enzymatic cascade. Any chemical probe that interacts with this pathway or with the downstream receptors of its products holds the potential to be a valuable tool for chronobiological research.
Caption: The enzymatic pathway of melatonin synthesis from tryptophan.
Serotonin's own influence is mediated by at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] Their activation triggers a variety of intracellular signaling cascades, making them critical targets in both fundamental research and pharmacotherapy.
Caption: Simplified overview of major serotonin receptor signaling pathways.
5-Chlorotryptophol: A Potential Modulator of Indoleamine Pathways
5-Chlorotryptophol is a halogenated derivative of tryptophol. While direct pharmacological data is scarce, its structural similarity to other bioactive indoles provides a strong rationale for its investigation.
-
Structural Analogy: It shares the core indole structure with serotonin, melatonin, and tryptophol. The presence of a chloro group at the 5-position is particularly noteworthy.
-
"Guilt-by-Association" Evidence:
-
5-Hydroxytryptophol (5-HTOL): A metabolite of serotonin, 5-HTOL exhibits hypnotic and antioxidant properties.[3] Its levels in the pineal gland show significant circadian variation, suggesting a role in regulating sleep-wake cycles.[4]
-
5-Chloroindole: This closely related molecule has been identified as a potent positive allosteric modulator of the 5-HT3 receptor.[5] This finding strongly suggests that the 5-chloro-indole scaffold can confer high-affinity interactions with serotonin receptors.
-
5-Chlorotryptophan: This chlorinated amino acid has been identified as a component of antibiotic nonribosomal peptides, demonstrating that chlorinated indoles are utilized in biologically active natural products.[6]
-
This circumstantial evidence positions 5-Chlorotryptophol as a compelling candidate for a modulator of serotonergic or melatonergic pathways. However, without empirical data, its utility as a research tool remains speculative.
Comparative Analysis: Established Tools for Studying Indoleamine Pathways
To validate 5-Chlorotryptophol, its performance must be benchmarked against well-characterized compounds. The table below compares 5-Chlorotryptophol (with its hypothesized targets) to a selection of standard research tools.
| Compound | Target(s) | Mechanism of Action | Known Potency/Selectivity |
| 5-Chlorotryptophol | Hypothesized: Serotonin receptors (e.g., 5-HT3), Melatonin synthesis enzymes | To be determined | To be determined |
| Serotonin | 5-HT Receptors | Endogenous agonist | Non-selective agonist for all 5-HT receptors |
| Melatonin | MT1 and MT2 Receptors | Endogenous agonist | High affinity for MT1 and MT2 |
| 8-OH-DPAT | 5-HT1A and 5-HT7 Receptors | Agonist | Potent and selective agonist |
| Ketanserin | 5-HT2A Receptor | Antagonist | Selective antagonist, also has affinity for α1-adrenergic and H1 receptors |
| Ondansetron | 5-HT3 Receptor | Antagonist | Potent and highly selective antagonist |
| p-Chlorophenylalanine (PCPA) | Tryptophan Hydroxylase | Irreversible inhibitor | Inhibits the rate-limiting step of serotonin and melatonin synthesis |
Experimental Validation of 5-Chlorotryptophol: A Step-by-Step Guide
The following workflows provide a comprehensive framework for characterizing the biological activity of 5-Chlorotryptophol.
Workflow 1: In Vitro Target Identification and Potency Determination
The initial step is to identify the direct molecular targets of 5-Chlorotryptophol and quantify its binding affinity and functional potency.
Caption: Workflow for in vitro target identification and potency determination.
Protocol 1a: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of 5-Chlorotryptophol for a panel of human recombinant serotonin (5-HT1A, 1B, 1D, 2A, 2C, 3, 7, etc.) and melatonin (MT1, MT2) receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR65630 for 5-HT3, [¹²⁵I]Iodomelatonin for MT1/MT2).
-
5-Chlorotryptophol stock solution (in DMSO).
-
Assay buffer.
-
Scintillation vials and cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of 5-Chlorotryptophol.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a known non-labeled ligand (for non-specific binding), or the test compound (5-Chlorotryptophol).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding for each concentration of 5-Chlorotryptophol. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 1b: Functional cAMP Assay (for Gi/Gs-coupled receptors)
-
Objective: To determine the functional potency (EC50/IC50) of 5-Chlorotryptophol at a Gi- or Gs-coupled receptor (e.g., 5-HT1A or 5-HT7).
-
Materials:
-
HEK293 cells stably expressing the receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
5-Chlorotryptophol stock solution.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor for 30 minutes.
-
For agonist testing: Add serial dilutions of 5-Chlorotryptophol and incubate.
-
For antagonist testing: Add serial dilutions of 5-Chlorotryptophol, followed by a fixed concentration of a known agonist (e.g., serotonin).
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of 5-Chlorotryptophol. For agonist activity, fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonist activity, determine the IC50.
Workflow 2: Cellular Assays to Validate Pathway Modulation
Once a primary target is identified, the next step is to confirm that 5-Chlorotryptophol modulates the relevant biological pathway in a more integrated cellular system.
Caption: Workflow for validating pathway modulation in cellular models.
Protocol 2a: Assessing Impact on Melatonin Synthesis in a Pinealocyte Cell Line
-
Objective: To determine if 5-Chlorotryptophol alters the production of melatonin or its precursors in a relevant cell model.
-
Materials:
-
A suitable pinealocyte cell line (e.g., from chick pineal).
-
Cell culture medium and supplements.
-
5-Chlorotryptophol.
-
Norepinephrine (to stimulate melatonin synthesis).
-
ELISA kits or HPLC system for quantifying melatonin and serotonin.
-
-
Procedure:
-
Culture pinealocytes in multi-well plates.
-
Treat the cells with varying concentrations of 5-Chlorotryptophol for a set period (e.g., 24 hours). Include a vehicle control.
-
In a subset of wells, co-treat with norepinephrine to stimulate the pathway.
-
Collect both the cell culture supernatant and the cell lysates.
-
Measure the concentrations of melatonin and serotonin in the supernatant and lysates using a validated ELISA or HPLC-based method.
-
-
Data Analysis: Compare the levels of melatonin and serotonin in treated versus control cells. A decrease in melatonin with a concomitant increase in serotonin might suggest inhibition of AANAT or ASMT.
Workflow 3: Specificity and Off-Target Effect Profiling
A crucial step in validating any research tool is to ensure its specificity for the intended target.
Caption: Logical workflow for assessing the specificity of 5-Chlorotryptophol.
Protocol 3a: Broad-Panel Off-Target Screening
-
Objective: To identify potential off-target interactions of 5-Chlorotryptophol.
-
Methodology: Utilize a commercial fee-for-service screening panel (e.g., the Eurofins SafetyScreen or similar). These services typically screen the test compound at a fixed concentration (e.g., 10 µM) against a large panel of GPCRs, ion channels, kinases, and other enzymes.
-
Data Analysis: The service will provide a report detailing the percentage of inhibition or activation at each target. Any significant "hits" (typically >50% inhibition/activation) should be followed up with full dose-response curve determination (as in Workflow 1) to ascertain the potency of the off-target interaction.
-
Interpretation: An ideal research tool should exhibit high potency for its intended target and significantly lower potency (ideally >100-fold) for any off-targets.
Data Interpretation and Best Practices
-
Dose-Response is Critical: Always perform full dose-response experiments to determine EC50 and IC50 values. A single-point concentration experiment can be misleading.
-
Appropriate Controls: Include positive and negative controls in all experiments. For example, when testing for 5-HT3 antagonism, use serotonin as the agonist and ondansetron as a positive control antagonist.
-
Orthogonal Validation: Whenever possible, validate findings using different experimental techniques. If a binding assay suggests an interaction, confirm it with a functional assay.
-
Causality: Remember that modulation of a cellular pathway does not definitively prove direct target engagement. The in vitro binding and functional assays (Workflow 1) are essential for establishing a direct mechanism of action.
Conclusion
5-Chlorotryptophol presents an intriguing opportunity for researchers studying the complex interplay of the serotonergic and melatonergic systems in circadian biology and beyond. Its chemical structure, particularly in light of the known activity of 5-chloroindole at the 5-HT3 receptor, provides a compelling rationale for its investigation. However, its utility as a specific research tool is entirely dependent on rigorous, empirical validation. By following the structured workflows outlined in this guide—from initial target screening and potency determination to cellular pathway analysis and off-target profiling—researchers can confidently establish the pharmacological profile of 5-Chlorotryptophol and determine its value as a precise instrument for scientific discovery.
References
-
Birdsall, T. C. (1998). 5-Hydroxytryptophan: A Clinically-Effective Serotonin Precursor. Alternative Medicine Review, 3(4), 271-280. Available at: [Link]
-
Cipolla-Neto, J., & Amaral, F. G. do. (2018). Melatonin as a Hormone: New Physiological and Clinical Insights. Endocrine Reviews, 39(6), 990–1028. Available at: [Link]
-
Hoyer, D., Clarke, D. E., Fozard, J. R., Hartig, P. R., Martin, G. R., Mylecharane, E. J., Saxena, P. R., & Humphrey, P. P. A. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203. Available at: [Link]
-
Newman, A. S., Batis, N., Grafton, G., Caputo, F., Brady, C. A., Lambert, J. J., Peters, J. A., Gordon, J., Brain, K. L., Powell, A. D., & Barnes, N. M. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor. British Journal of Pharmacology, 170(6), 1243–1254. Available at: [Link]
-
Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181. Available at: [Link]
-
American Elements. (n.d.). 5-Chlorotryptophol. Retrieved January 31, 2026, from [Link]
-
Crooke, J. J., et al. (2013). Pharmacological Characterization of a Serotonin Receptor (5-HT7) Stimulating cAMP Production in Human Corneal Epithelial Cells. Investigative Ophthalmology & Visual Science, 54(1), 577-585. Available at: [Link]
-
Zawilska, J. B., Skene, D. J., & Nowak, J. Z. (1998). 5-Methoxytryptophol rhythms in the chick pineal gland: effect of environmental lighting conditions. Neuroscience Letters, 251(1), 33-36. Available at: [Link]
-
Zawilska, J. B., & Nowak, J. Z. (2000). Effects of cycloheximide and aminophylline on 5-methoxytryptophol and melatonin contents in the chick pineal gland. Journal of Pineal Research, 28(4), 213-219. Available at: [Link]
-
Zhang, W., et al. (2022). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of Natural Products, 85(5), 1261-1270. Available at: [Link]
-
Zawilska, J. B., & Nowak, J. Z. (1999). Phase-shifting effects of light on the circadian rhythms of 5-methoxytryptophol and melatonin in the chick pineal gland. Neuroscience Letters, 262(2), 103-106. Available at: [Link]
-
Ray, S. K., & Nag, D. (2019). Serotonin (5-HT) & Serotonin Syndrome - Causes, Symptoms, Treatment. Medicosis Perfectionalis. Available at: [Link]
-
Quanta Magazine. (2023, October 10). Circadian Rhythms: How Living Cells Track Time. YouTube. Available at: [Link]
-
Skene, D. J., & Arendt, J. (1987). Investigation of circadian rhythms for pineal 5-hydroxytryptophol and other indoles in the rat. Journal of Pineal Research, 4(3), 259-267. Available at: [Link]
-
Starkey, S. J., & Skene, D. J. (1993). Melatonin and 5-hydroxytryptamine phase-advance the rat circadian clock by activation of nitric oxide synthesis. Neuroscience Letters, 159(1-2), 1-4. Available at: [Link]
Sources
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 5-Hydroxytryptophol - LKT Labs [lktlabs.com]
- 4. Investigation of circadian rhythms for pineal 5-hydroxytryptophol and other indoles in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 5-Chlorotryptophol in Biological Systems
The following guide provides a technical assessment of 5-Chlorotryptophol (5-CTol) , focusing on its utility as a chemical probe for serotonin metabolism and its structural role in defining ligand specificity for indole-binding receptors.
Content Type: Publish Comparison Guide Audience: Researchers, Pharmacologists, and Bioanalytical Scientists[1]
Executive Summary: The Role of 5-Chlorotryptophol
5-Chlorotryptophol (5-CTol) is a synthetic halogenated derivative of tryptophol (indole-3-ethanol).[1][2] Unlike its endogenous analogues—5-Hydroxytryptophol (5-HTOL) and Melatonin —5-CTol is not naturally produced in mammalian systems.[1] This absence of background "noise" makes it an invaluable bio-orthogonal probe for assessing the specificity of metabolic pathways (specifically the reductive deamination of serotonin) and a critical Internal Standard (IS) in forensic and clinical toxicology.
In drug development, 5-CTol serves as a lipophilic scaffold to probe the 5-HT (Serotonin) and Melatonin (MT1/MT2) receptor binding pockets, helping researchers delineate the structural requirements (e.g., the role of the 5-position substituent) for receptor activation versus metabolic clearance.[1]
Key Differentiators
-
Biological Null: It is not endogenous, ensuring high signal-to-noise ratio in biological matrices.[1]
-
Metabolic Mimicry: It tracks the Alcohol Dehydrogenase (ADH) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) pathways identical to 5-HTOL but with distinct mass spectral properties.[1]
-
Receptor Probe: It lacks the N-acetyl group of melatonin, allowing for the isolation of indole-ring specific interactions.[1]
Mechanism of Action & Biological Specificity[1]
Metabolic Specificity: The ADH/ALDH Switch
The primary biological utility of 5-CTol lies in its interaction with the serotonin metabolic pathway.[1] Serotonin is typically oxidized to 5-HIAA by Aldehyde Dehydrogenase (ALDH).[1] However, in the presence of ethanol (NADH-loading), the pathway shifts towards reduction, forming tryptophols .[1]
5-CTol acts as a specific probe for this Reductive Pathway .[1]
-
Enzyme Specificity: 5-CTol is a substrate for Alcohol Dehydrogenase (ADH) (reversible oxidation) and UGT (glucuronidation).[1]
-
Pathway Isolation: Because it carries a chlorine atom at the 5-position (replacing the hydroxyl of 5-HTOL), it resists certain oxidative degradations while maintaining lipophilicity, making it a robust tracer for metabolic flux.[1]
Receptor Binding Specificity
While less potent than Melatonin, 5-CTol is used to map the hydrophobic pockets of GPCRs.[1]
-
Melatonin Receptors (MT1/MT2): The 5-methoxy group of melatonin is critical for high-affinity binding (
in pM range).[1] The 5-chloro substituent in 5-CTol mimics the electronic and steric properties of the methoxy group but lacks the hydrogen-bond accepting capability.[1] Comparing 5-CTol to Melatonin reveals the contribution of the 5-methoxy oxygen to binding enthalpy.[1] -
Serotonin Receptors (5-HT): Tryptophols generally show low affinity for 5-HT receptors compared to tryptamines (which have a charged amine).[1] 5-CTol specificity is high for lipophilic binding sites but low for the orthosteric serotonin site, making it a useful negative control for amine-dependent binding.[1]
Comparative Analysis: 5-CTol vs. Alternatives
The following table contrasts 5-Chlorotryptophol with its endogenous counterpart (5-HTOL) and the primary therapeutic analogue (Melatonin).
Table 1: Physicochemical and Biological Profile Comparison
| Feature | 5-Chlorotryptophol (5-CTol) | 5-Hydroxytryptophol (5-HTOL) | Melatonin |
| Origin | Synthetic (Bio-orthogonal) | Endogenous (Minor metabolite) | Endogenous (Hormone) |
| Primary Target | ADH/UGT Enzymes (Substrate) | Alcohol Biomarker | MT1/MT2 Receptors |
| 5-Position | Chloro (-Cl) | Hydroxyl (-OH) | Methoxy (-OMe) |
| Side Chain | Hydroxyethyl (Alcohol) | Hydroxyethyl (Alcohol) | N-acetyl-aminoethyl |
| Lipophilicity | High (LogP ~2.[1]36) | Low (Polar) | Moderate |
| Metabolic Fate | Glucuronidation (Stable tracer) | Glucuronidation (Rapid) | 6-Hydroxylation / Deacetylation |
| Specificity Use | Internal Standard / Probe | Alcohol Consumption Marker | Circadian Regulator |
Comparative Performance Data
-
Analytical Specificity: In LC-MS/MS assays, 5-CTol provides a distinct mass transition (
195 160) compared to 5-HTOL ( 177 160), with zero cross-interference from endogenous plasma levels.[1] -
Receptor Affinity:
Experimental Protocols
Protocol A: Assessing Metabolic Specificity (Glucuronidation Assay)
Objective: Determine if 5-CTol is a specific substrate for UGT enzymes, validating its use as a metabolic probe.[1]
-
Preparation:
-
Incubation:
-
Pre-incubate HLM and 5-CTol for 5 min at 37°C.
-
Initiate reaction with UDPGA.
-
Incubate for 30–60 min.
-
-
Termination:
-
Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis (LC-MS/MS):
-
Monitor the formation of 5-Chlorotryptophol-Glucuronide .[1]
-
Control: Run parallel with 5-HTOL.
-
Specificity Check: Ensure no conversion occurs in the absence of UDPGA (rules out non-specific binding).
-
Protocol B: Competitive Binding Assessment (MT1 Receptor)
Objective: Assess the contribution of the 5-Cl substituent to receptor affinity.[1]
-
System: CHO cells stably expressing human MT1 receptor.
-
Radioligand: 2-[
I]-Iodomelatonin (200 pM).[1] -
Competition:
-
Add increasing concentrations of 5-Chlorotryptophol (
to M).[1] -
Incubate for 1 hour at 37°C.
-
-
Filtration: Harvest cells via rapid vacuum filtration (GF/B glass fiber filters).
-
Calculation:
Visualizing the Signaling & Metabolic Pathways[1]
The following diagram illustrates the position of 5-Chlorotryptophol within the serotonin metabolic network and its bio-orthogonal utility.
Figure 1: Metabolic specificity of 5-Chlorotryptophol.[1] The compound mimics the reductive pathway (green) without endogenous interference, serving as a tracer for ADH/UGT activity modulated by ethanol.[1]
References
-
Beck, O., & Helander, A. (2003). "5-Hydroxytryptophol as a marker for recent alcohol intake."[1][3][4] Addiction, 98(s2), 63-72.[1] Link[1]
-
Walsh, D. M., et al. (1999). "Metabolism of serotonin and 5-hydroxytryptophol by human liver microsomes."[1] Biochemical Pharmacology, 58(12), 1935-1940.[1] Link
-
Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380.[1] Link
-
Cayman Chemical. "5-Chlorotryptophol Product Information & Safety Data Sheet." Cayman Chemical Catalog. Link
Sources
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 5-Chlorotryptophol
A proactive approach to laboratory safety is paramount when working with specialized chemical reagents. For researchers, scientists, and drug development professionals, understanding the specific handling requirements of compounds like 5-Chlorotryptophol is not just a matter of compliance, but a cornerstone of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 5-Chlorotryptophol, ensuring that your innovative work can proceed with the highest degree of safety.
Understanding the Hazard Profile of 5-Chlorotryptophol
While a comprehensive toxicological profile for 5-Chlorotryptophol is not extensively documented in publicly available literature, its structural similarity to other halogenated indoles and tryptophols necessitates a cautious approach. The available safety data indicates that 5-Chlorotryptophol is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, the primary hazards are associated with direct contact and inhalation.
Extrapolating from data on similar chlorinated organic compounds, prolonged or repeated exposure could potentially lead to more significant health effects. For instance, related compounds like dichlorophenols have been shown to cause severe skin burns and eye damage[2]. As a guiding principle, all halogenated organic compounds should be treated as potentially hazardous and handled with appropriate care to minimize exposure.
Core Personal Protective Equipment (PPE) for Handling 5-Chlorotryptophol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 5-Chlorotryptophol. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- Respiratory protection (N95 or higher) | - Prevents skin contact with fine powder.- Protects eyes from airborne particles.- Shields clothing and skin from contamination.- Minimizes inhalation of aerosolized powder. |
| Dissolving and Solution Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood | - Protects against skin contact with the solution.- Provides a higher level of protection against splashes.- Prevents contamination of personal clothing.- Ensures adequate ventilation to prevent inhalation of vapors. |
| Running Reactions and Work-up | - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles and a face shield- Flame-resistant laboratory coat- Work in a certified chemical fume hood | - Protects hands from prolonged chemical exposure.- Offers enhanced facial protection from splashes or unexpected reactions.- Provides an additional layer of protection in case of fire.- Maintains a safe breathing environment and contains any potential releases. |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat | - Prevents contact with contaminated materials.- Protects eyes from splashes during transfer.- Protects personal clothing from contamination. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling 5-Chlorotryptophol in a laboratory setting.
Caption: Standard workflow for handling 5-Chlorotryptophol.
Step-by-Step Protocols for PPE Usage and Disposal
Donning and Doffing PPE: A Self-Validating System
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check.
-
Eye and Face Protection: Goggles should be snug, and face shields should provide full facial coverage.
-
Gloves: Pull gloves over the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the earpieces or headband.
-
Respiratory Protection: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Decontamination:
-
All surfaces and equipment potentially contaminated with 5-Chlorotryptophol should be decontaminated. A standard laboratory disinfectant or a 10% bleach solution followed by a water rinse is generally effective for surface cleaning.
-
For glassware, a thorough wash with an appropriate solvent (e.g., acetone, ethanol) followed by a standard washing procedure is recommended.
Waste Segregation and Disposal: As a halogenated organic compound, 5-Chlorotryptophol and any materials contaminated with it are classified as hazardous waste[3].
-
Designate a Hazardous Waste Collection Area: Establish a clearly marked satellite accumulation area within the laboratory for hazardous waste[3].
-
Use Appropriate Waste Containers:
-
Solid Waste: Unused 5-Chlorotryptophol, contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 5-Chlorotryptophol and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("5-Chlorotryptophol"), and the associated hazards (Irritant).
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of 5-Chlorotryptophol down the drain or in regular trash[4].
The following decision tree provides a logical guide for the disposal of materials contaminated with 5-Chlorotryptophol.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
